6-Fluorochroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBBIJZMIGAZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217035 | |
| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-34-0 | |
| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66892-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066892340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 6-Fluorochroman-4-one
An In-depth Technical Guide on the Synthesis and Characterization of 6-Fluorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and material science.[1] Its structural scaffold is a key intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors and potential anticancer agents.[1] The presence of the fluorine atom enhances lipophilicity and offers a site for further molecular functionalization.[1] This document provides a comprehensive technical overview of the synthesis and physicochemical characterization of this compound, presenting detailed experimental protocols, tabulated data, and workflow visualizations to support research and development activities.
Physicochemical Properties
This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-fluoro-2,3-dihydrochromen-4-one | [1] |
| Molecular Formula | C₉H₇FO₂ | |
| Molecular Weight | 166.15 g/mol | [1] |
| Melting Point | 114–116 °C | |
| Appearance | White crystal | |
| CAS Number | 66892-34-0 | [1] |
Synthesis Pathway
A prevalent synthetic route to this compound begins with p-fluorophenol and proceeds through several key intermediates. The overall workflow involves an addition reaction, hydrolysis, cyclization, and a final reduction/decarboxylation sequence.
Experimental Protocols
Synthesis of this compound
This synthesis is presented as a multi-step process.
Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid
-
Dissolve p-fluorophenol and dimethyl acetylenedicarboxylate in methanol in a molar ratio of 1:1 to 1:1.5.
-
Catalyze the addition reaction with an organic base such as triethylamine at a controlled temperature of 10–15°C.[1]
-
After the initial reaction (approx. 40-60 minutes), add an aqueous solution of sodium hydroxide directly to the mixture for in-situ hydrolysis.[2]
-
Maintain the hydrolysis reaction at 25–35°C for 2-3 hours.
-
Following hydrolysis, acidify the mixture with a strong acid like concentrated hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to obtain 2-(4-fluorophenoxy)but-2-enedioic acid. The reported yield for this step is approximately 85%.[1]
Step 2: Synthesis of 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid
-
Suspend the 2-(4-fluorophenoxy)but-2-enedioic acid obtained from the previous step in concentrated sulfuric acid (≥90%).
-
Stir the mixture at 25–30°C for 4-5 hours to facilitate cyclization.
-
Quench the reaction by carefully pouring the mixture into ice water, which will precipitate the cyclized product.
-
Isolate the solid by filtration, wash thoroughly with water, and dry. This step yields 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid with a reported purity of over 99% and a yield of up to 98%.[1]
Step 3: Synthesis of this compound
-
Reduction: The 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid is subjected to pressurized catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to reduce the double bond in the pyran ring, yielding 6-fluorochroman-2-carboxylic acid.[2]
-
Decarboxylation: The final conversion to this compound requires the removal of the carboxylic acid group. This can be achieved via thermal decarboxylation by heating the intermediate at 150–200°C, potentially under vacuum, or through catalytic decarboxylation using copper-based catalysts in a high-boiling solvent like quinoline at temperatures of 200–250°C.
Characterization Protocols
Standard analytical techniques are used to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire using a standard single-pulse experiment with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128-1024) is typically required due to the low natural abundance of the ¹³C isotope.[3]
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an Electron Ionization (EI) source.
-
Acquire the mass spectrum to identify the molecular ion peak [M⁺] and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a typical range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present.
Characterization Data
The structural identity of this compound is confirmed by a combination of spectroscopic methods.
Spectroscopic Data Summary
The expected and observed spectroscopic data are summarized below.
| Technique | Feature | Expected Value / Observation | Reference |
| Mass Spec. (EI) | Molecular Ion [M⁺] | m/z 166.15 | [1] |
| IR Spectroscopy | C=O Stretch (Ketone) | ~1680 cm⁻¹ | [1] |
| C-F Stretch | ~1230 cm⁻¹ | ||
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | [4] | |
| ¹³C NMR | Carbonyl Carbon (C4) | ~195 ppm | [1] |
| Aromatic Carbons | 110-165 ppm | [5] | |
| Methylene Carbons | 25-70 ppm | [5] | |
| ¹⁹F NMR | Aromatic Fluorine | ~ -110 to -120 ppm | [1] |
Predicted ¹H NMR Data
While a detailed experimental spectrum is not provided in the search results, a predicted ¹H NMR spectrum in CDCl₃ can be inferred based on the structure and typical chemical shifts for chromanones.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5-7.7 | dd | Aromatic H (H5) |
| ~7.1-7.3 | m | Aromatic H (H7) |
| ~6.9-7.1 | dd | Aromatic H (H8) |
| ~4.5 | t | Methylene H (H2) |
| ~2.8 | t | Methylene H (H3) |
Note: dd = doublet of doublets, m = multiplet, t = triplet. Assignments are based on standard chemical shift ranges and expected coupling patterns.[6][7]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating use within a fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
Applications
This compound is a versatile building block in research and development.[1]
-
Pharmaceuticals: It serves as a crucial intermediate in synthesizing compounds for neurological disorders and cancer research.[1] It is a known precursor for the synthesis of Sorbinil, an aldose reductase inhibitor.[1]
-
Material Science: Its functional groups allow for incorporation into chromophoric xerogels for chemical sensor applications and can be used in the development of novel dyes.[1]
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
In-Depth Technical Guide to the Physicochemical Properties of 6-Fluorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluorochroman-4-one, a key intermediate in pharmaceutical and materials science research. This document includes a summary of its known properties, detailed experimental protocols for their determination, and a visualization of its role as a versatile synthetic building block.
Physicochemical Properties of this compound
This compound is a fluorinated heterocyclic compound with a chromanone core. The presence of the fluorine atom and the ketone group significantly influences its chemical reactivity and physical properties.[1] The fluorine substituent, for instance, enhances the compound's lipophilicity.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₇FO₂ | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| CAS Number | 66892-34-0 | [1] |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 114–116 °C | [1] |
| Boiling Point | ~290 °C (estimated) | |
| Density | ~1.22 g/cm³ (estimated) | |
| Solubility | Soluble in common organic solvents such as DMSO and ethanol.[1] Quantitative data is not readily available and should be determined empirically. | [1] |
| logP (predicted) | 1.6 - 2.0 | |
| pKa (predicted) | Not readily available; expected to be weakly acidic at the α-protons to the ketone. |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for specific laboratory settings.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point of 114-116 °C.
-
When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded range is the melting point of the sample.
-
Perform the measurement in triplicate for accuracy.
Determination of Solubility
This protocol describes a method to qualitatively and quantitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer or shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
Part 1: Qualitative Assessment
-
To a series of labeled vials, add 1 mL of each selected solvent.
-
Add a small, pre-weighed amount (e.g., 1-2 mg) of this compound to each vial.
-
Cap the vials and vortex or shake them vigorously for 1-2 minutes.
-
Visually inspect for the dissolution of the solid. If it dissolves completely, it is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.
Part 2: Quantitative Determination (Shake-Flask Method)
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant. To remove any remaining solid particles, centrifuge the withdrawn sample and take the clear supernatant, or filter it through a syringe filter (ensure the filter material is compatible with the solvent).
-
Prepare a series of dilutions of the saturated solution with the same solvent.
-
Quantify the concentration of this compound in the diluted solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a pre-established calibration curve.
-
Calculate the solubility from the concentration of the saturated solution.
Mandatory Visualizations
The following diagrams illustrate the synthetic utility of this compound and a conceptual workflow for determining its solubility.
Caption: Synthetic utility of this compound.
Caption: Workflow for solubility determination.
References
Spectroscopic Analysis of 6-Fluorochroman-4-one and its Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characterization of 6-fluorochroman-4-one, a key intermediate in pharmaceutical synthesis, and its precursors. The document outlines the synthetic pathway from 4-fluorophenol and details the experimental protocols for the spectroscopic techniques used to elucidate the structures of the intermediates and the final product. All quantitative spectroscopic data is presented in structured tables for clear comparison and interpretation.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process commencing with the formation of 3-(4-fluorophenoxy)propionic acid from 4-fluorophenol, followed by an intramolecular Friedel-Crafts acylation to yield the target chromanone.
Experimental Protocols
Synthesis of 3-(4-fluorophenoxy)propionic acid
To a solution of 4-fluorophenol in a suitable solvent, acrylonitrile is added in the presence of a base. The resulting nitrile is then subjected to acidic or basic hydrolysis to yield 3-(4-fluorophenoxy)propionic acid.
Synthesis of this compound
3-(4-fluorophenoxy)propionic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is then poured into ice water to precipitate the crude product, which is subsequently purified by recrystallization or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing KBr pellets of the solid samples. Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). The samples are introduced via direct infusion or after separation by gas chromatography (GC).
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its principal intermediate, 3-(4-fluorophenoxy)propionic acid.
3-(4-fluorophenoxy)propionic acid
| Spectroscopic Data | 3-(4-fluorophenoxy)propionic acid |
| ¹H NMR (CDCl₃, δ ppm) | ~10.5-12.0 (br s, 1H, -COOH), 6.8-7.1 (m, 4H, Ar-H), 4.2 (t, 2H, -OCH₂-), 2.9 (t, 2H, -CH₂COOH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~178 (-COOH), ~158 (d, J=238 Hz, C-F), ~154 (C-O), ~116 (d, J=23 Hz, CH-CF), ~115 (d, J=8 Hz, CH-CO), ~66 (-OCH₂-), ~34 (-CH₂COOH) |
| FT-IR (cm⁻¹) | ~3300-2500 (br, O-H stretch), ~1700 (s, C=O stretch), ~1500 (s, C=C stretch, aromatic), ~1220 (s, C-O stretch, ether), ~830 (s, C-H bend, p-disubstituted) |
| Mass Spectrum (m/z) | 184 [M]⁺, 139, 111, 95 |
This compound
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, δ ppm) | 7.5-7.6 (dd, 1H, H-5), 7.1-7.2 (m, 1H, H-7), 6.9-7.0 (dd, 1H, H-8), 4.5 (t, 2H, H-2), 2.8 (t, 2H, H-3) |
| ¹³C NMR (CDCl₃, δ ppm) | ~191 (C=O), ~160 (d, J=243 Hz, C-F), ~157 (C-O), ~127 (d, J=7 Hz, C-H), ~115 (d, J=24 Hz, C-H), ~113 (d, J=8 Hz, C-H), ~110 (C-H), ~67 (C-2), ~37 (C-3) |
| FT-IR (cm⁻¹) | ~1680 (s, C=O stretch, conjugated ketone), ~1600, 1480 (s, C=C stretch, aromatic), ~1250 (s, C-O stretch, ether), ~820 (s, C-H bend, aromatic) |
| Mass Spectrum (m/z) | 166 [M]⁺, 138, 109, 83 |
Workflow and Data Analysis
The workflow for the synthesis and analysis of this compound involves a series of sequential steps, from the initial reaction to the final spectroscopic characterization and data interpretation.
This comprehensive guide provides the foundational knowledge for the synthesis and detailed spectroscopic analysis of this compound and its key intermediate. The provided data and protocols are intended to support researchers and scientists in their drug development and chemical research endeavors.
An In-depth Technical Guide to the Chemical Reactivity of the 6-Fluorochroman-4-one Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6-Fluorochroman-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1] Structurally, it consists of a benzene ring fused to a dihydropyran ring containing a ketone group, with a fluorine atom substituted at the 6-position.[2] This fluorine substituent is of particular interest as it enhances the compound's lipophilicity and metabolic stability, while also activating the aromatic ring for certain substitution reactions.[2] Classified as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for designing novel therapeutic agents.[1]
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the aldose reductase inhibitor Sorbinil and selective inhibitors for Sirtuin 2 (SIRT2), an enzyme linked to aging-related diseases.[2] Furthermore, its derivatives have shown potential as 5-HT1A receptor antagonists, anticancer agents, and antimicrobial compounds.[2][3] Beyond pharmaceuticals, the scaffold is utilized in material science for applications such as chromophoric xerogels and dye-sensitized solar cells (DSSCs).[2] This guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of the this compound core, supported by experimental data and protocols.
Synthesis of this compound
The synthesis of this compound and its immediate precursors typically involves a multi-step process designed to achieve high yields and purity.[4] A common route starts from p-Fluorophenol and proceeds through the formation of carboxylic acid intermediates, followed by cyclization and subsequent modifications.
Caption: General synthesis route for this compound starting from p-Fluorophenol.
Synthesis Data
The following table summarizes key quantitative data for the synthesis of this compound precursors.
| Step | Product | Yield | Purity | Catalyst/Reagent | Ref. |
| 1. Michael Addition & Hydrolysis | 2-(4-Fluorophenoxy)but-2-enedioic Acid | 85% | >98.5% | Triethylamine, NaOH | [2] |
| 2. Cyclization | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid | 98.2% | 99.8% | H₂SO₄ (≥90%) | [2] |
| 3. Catalytic Hydrogenation | 6-Fluorochroman-2-carboxylic Acid | 88.4% | 99.8% | 5% Pd/C, H₂ (2.0 MPa) | [2] |
| 4. Decarboxylation | This compound | - | - | Heat or Copper-based cat. | [2] |
Experimental Protocol: Synthesis of Precursors
A detailed protocol for the synthesis of key intermediates is provided below.[2]
Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid
-
React p-Fluorophenol with dimethyl butyn (molar ratio 1:1-1.5) in methanol with triethylamine as a catalyst at a controlled temperature of 10–15°C.
-
Perform an in-situ hydrolysis of the intermediate dimethyl ester using aqueous sodium hydroxide, maintaining the temperature between 25–35°C for 3 hours.
-
Acidify the mixture with hydrochloric acid to precipitate the product, 2-(4-fluorophenoxy)but-2-enedioic acid.
Step 2: Cyclization to 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid
-
Suspend the diacid intermediate from Step 1 in sulfuric acid (≥90% concentration).
-
Stir the mixture at 25–30°C for 5 hours to facilitate cyclization.
-
Isolate the product by quenching the reaction mixture in ice-water, followed by filtration. The sulfuric acid filtrate can be recycled.[2]
Step 3: Hydrogenation to 6-Fluorochroman-2-carboxylic Acid
-
Dissolve the chromene derivative from Step 2 in glacial acetic acid.
-
Perform catalytic hydrogenation using 5% Pd/C as the catalyst under a hydrogen gas pressure of 2.0 MPa at 70–80°C.
-
After the reaction, the Pd/C catalyst can be recovered by filtration for reuse.[2]
Step 4: Decarboxylation to this compound
-
Obtaining the final this compound requires decarboxylation of the product from Step 3.
-
This can be achieved via thermal methods (heating at 150–200°C under vacuum) or by using copper-based catalysts in a high-boiling solvent like quinoline at 200–250°C.[2] Care must be taken to preserve the ketone group during this process.
Chemical Reactivity
The this compound scaffold possesses several reactive sites: the carbonyl group, the α-carbon atoms, and the fluorinated aromatic ring. This allows for a diverse range of chemical transformations.
Caption: Reactivity map of the this compound scaffold.
Reactions at the Carbonyl Group (C4)
The ketone group is a primary site for nucleophilic addition reactions, which transform the sp² hybridized carbonyl carbon into a tetrahedral sp³ center.[5][6]
3.1.1 Reduction to Alcohol The ketone can be readily reduced to the corresponding secondary alcohol, 6-Fluorochroman-4-ol. This transformation is a key step in synthesizing derivatives with altered biological activity.[2]
-
Protocol: Reduction is typically achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable alcoholic or ethereal solvent. The reaction with NaBH₄ yields 6-fluorochroman-4-ol in over 80% purity.[2]
3.1.2 Aldol Condensation The carbonyl group acts as an electrophile in aldol condensation reactions. This allows for the formation of new carbon-carbon bonds at the α-carbon of another carbonyl compound.[2]
-
Protocol: A microwave-assisted aldol condensation with an aldehyde, such as pentanal, can yield α,β-unsaturated carbonyl derivatives.[2]
Reactions at the α-Carbon (C3)
The protons on the carbon atom alpha to the carbonyl group (C3) are acidic and can be removed by a base to form an enolate intermediate.[7][8] This enolate is a powerful nucleophile that can participate in various substitution and condensation reactions.[9]
-
Aldol Condensation: In a self-condensation or a crossed-aldol reaction, the enolate of this compound can attack the carbonyl group of another molecule, leading to β-hydroxy ketone products.[9]
-
Halogenation: Acid or base-catalyzed halogenation occurs at the α-carbon via an enol or enolate intermediate.[7]
Reactions on the Aromatic Ring
The electron-withdrawing nature of the fluorine atom makes the aromatic ring of this compound electron-deficient, which facilitates nucleophilic aromatic substitution (NAS) reactions.[2] This is in contrast to typical benzene rings, which favor electrophilic aromatic substitution.[10]
-
Nucleophilic Aromatic Substitution (NAS): Amines and other nucleophiles can displace other leaving groups on the aromatic ring. For example, reaction with 4-dimethylaminobenzylamine has been used to synthesize a derivative with high binding affinity to β-amyloid plaques (Ki = 9.10 nM), relevant for Alzheimer's diagnostics.[2]
Ring-Opening Reactions
Under certain conditions, the heterocyclic pyranone ring can be opened. Base-promoted ring-opening coupling reactions between chromones and nitriles have been developed to synthesize α-olefins.[11] This reaction proceeds via a Michael-type addition, which initiates the ring-opening process.[11]
Summary of Key Reactions
| Reaction Type | Reagents/Conditions | Product Type | Applications/Significance | Ref. |
| Oxidation (Aromatization) | Iodine (catalytic), heat | 6-Fluorochromone | Dyes, solar cells (DSSCs) | [2] |
| Reduction (Ketone to Alcohol) | NaBH₄, LiAlH₄ | 6-Fluorochroman-4-ol | Precursor for enzyme inhibitors (SIRT2) | [2] |
| Aldol Condensation | Aldehydes (e.g., pentanal), microwave | α,β-Unsaturated carbonyl derivatives | C-C bond formation, scaffold elaboration | [2] |
| Nucleophilic Aromatic Sub. | Amines (e.g., aniline) | N-substituted derivatives | Alzheimer's diagnostics, drug discovery | [2] |
| Cyclocondensation | Carbon disulfide, hydrazine | Fused triazole derivatives | Synthesis of complex heterocyclic systems | [2] |
| Ring-Opening Coupling | Nitriles, Base | α-Olefins | Synthesis of antioxidant compounds | [11] |
Applications in Drug Discovery and Material Science
The versatility of the this compound scaffold makes it a valuable core in both pharmaceutical and material science research.[2]
Medicinal Chemistry
Derivatives of this scaffold have demonstrated a wide range of pharmacological activities.[1]
Caption: Applications of the this compound scaffold in different scientific fields.
4.1.1 Biological Activity Data The table below highlights the biological activities of various derivatives.
| Derivative Class | Target/Activity | Potency Metric | Application Area | Ref. |
| Chroman-4-one derivatives | K562, MDA-MB-231 cancer cell lines | IC₅₀ as low as 0.5 µM | Oncology | [2] |
| N-substituted derivatives | β-amyloid plaques | Kᵢ = 9.10 nM | Alzheimer's Diagnostics | [2] |
| 4-oxochroman derivatives | 5-HT1A receptor antagonist | - | Neurological Disorders | [3] |
| SIRT2 Inhibitors | Sirtuin 2 (SIRT2) enzyme | - | Aging-associated Diseases | [2] |
| Novel derivatives | Salmonella typhimurium | Promising antibacterial effects | Infectious Diseases | [2] |
4.1.2 Experimental Protocol: Antimicrobial Evaluation A general protocol for assessing the antimicrobial effects of new derivatives is the microdilution technique.[12]
-
Prepare a series of dilutions of the test compound in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., S. typhimurium, C. albicans).[2][12]
-
Include positive and negative controls on each plate.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) by visually assessing the lowest concentration of the compound that inhibits microbial growth.[12]
Material Science
The functional groups of this compound allow for its incorporation into advanced materials.[2]
-
Chemical Sensors: The scaffold can be integrated into chromophoric xerogels for use in chemical sensor applications.[2]
-
Organic Electronics: Aromatization of the scaffold to the corresponding 6-Fluorochromone creates a more conjugated system suitable for developing dyes for dye-sensitized solar cells (DSSCs), where it can enhance electron transport.[2]
Conclusion
The this compound scaffold is a highly versatile and reactive molecule with significant value in synthetic and medicinal chemistry. Its well-defined synthesis pathways and multiple reactive sites—the carbonyl group, the α-carbon, and the activated aromatic ring—provide a rich platform for chemical elaboration. The demonstrated utility of its derivatives as potent biological agents in oncology, neurology, and infectious diseases underscores its importance as a "privileged structure."[1] Continued exploration of its chemical space, focusing on structure-activity relationships and novel synthetic transformations, is expected to yield new therapeutic agents and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. idc-online.com [idc-online.com]
- 8. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. α-Olefination of Nitriles: Base-Promoted Ring-Opening Coupling of Nitriles and Chromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Metabolic Stability of 6-Fluorochroman-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the metabolic stability of 6-Fluorochroman-4-one derivatives. Authored for researchers and professionals in drug development, this document outlines key experimental protocols, discusses relevant metabolic pathways, and presents a framework for data interpretation.
The strategic incorporation of fluorine into drug candidates, such as in the 6-position of the chroman-4-one scaffold, is a common strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.[1][2] Understanding the metabolic fate of these derivatives is crucial for their development as therapeutic agents.
Core Concepts in Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[3] It is primarily assessed through in vitro assays that measure the rate of disappearance of a parent compound when incubated with metabolically active systems, such as liver microsomes or hepatocytes.[4] The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint).[5]
Data Presentation
While specific quantitative metabolic stability data for a broad range of this compound derivatives are not extensively available in the public domain, the following tables provide a standardized format for presenting such data when generated experimentally. Researchers can utilize these templates to structure their findings for comparative analysis.
Table 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Example-1 | [Insert 2D Structure] | Data | Data |
| Example-2 | [Insert 2D Structure] | Data | Data |
| Control | [e.g., Verapamil] | Data | Data |
Table 2: Metabolic Stability of this compound Derivatives in Human Hepatocytes
| Compound ID | Structure | t½ (min) | CLint (µL/min/10^6 cells) |
| Example-1 | [Insert 2D Structure] | Data | Data |
| Example-2 | [Insert 2D Structure] | Data | Data |
| Control | [e.g., Propranolol] | Data | Data |
Experimental Protocols
The following are detailed methodologies for conducting in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[4]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (this compound derivatives)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a short period.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is quenched by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance is then calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.[5]
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds and controls
-
96-well collagen-coated plates
-
Acetonitrile with internal standard
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.
-
Dosing: Remove the plating medium and add fresh medium containing the test compound.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Sampling: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.
-
Quenching: Terminate the metabolic activity by adding cold acetonitrile with an internal standard to the collected samples.
-
Analysis: Process the samples as in the microsomal assay and analyze by LC-MS/MS.
-
Data Analysis: Calculate t½ and CLint as described for the microsomal assay, with CLint expressed as µL/min/10^6 cells.
Visualization of Workflows and Pathways
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Hypothetical Metabolic Pathway of a this compound Derivative
The metabolism of this compound derivatives is expected to be primarily mediated by CYP450 enzymes.[6] The fluorine atom at the 6-position is anticipated to block aromatic hydroxylation at that site, a common metabolic pathway for similar structures.[7] This may redirect metabolism to other positions on the molecule.
Caption: Potential metabolic pathways for this compound derivatives.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery and development. For this compound derivatives, the strategic placement of the fluorine atom is hypothesized to enhance metabolic stability by blocking a key site of oxidative metabolism. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis and for generating the critical data needed to advance these compounds through the development pipeline. While comprehensive public data on the metabolic stability of this specific class of compounds is limited, the methodologies and data presentation formats provided herein offer a clear path for researchers to generate and interpret their own findings.
References
- 1. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. nuvisan.com [nuvisan.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. chemrxiv.org [chemrxiv.org]
The Rising Promise of 6-Fluorochroman-4-one: A Technical Guide to Discovering Novel Bioactive Compounds
For Immediate Release
[City, State] – [Date] – The quest for novel therapeutic agents has led researchers to explore the vast potential of heterocyclic scaffolds. Among these, 6-Fluorochroman-4-one has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of novel compounds derived from this promising core. The inclusion of the fluorine atom at the 6-position often enhances metabolic stability, binding affinity, and lipophilicity, making these derivatives particularly attractive for drug discovery programs.
Synthetic Pathways to Novel Derivatives
The synthesis of this compound and its derivatives can be achieved through various established and innovative chemical reactions. A common and efficient method involves a microwave-assisted one-pot reaction.
General Synthesis Protocol: Microwave-Assisted Aldol Condensation
A versatile method for synthesizing substituted chroman-4-one derivatives is through a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[1]
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Appropriate aldehyde
-
N,N-diisopropylethylamine (DIPA) or other suitable base
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine the substituted 2'-hydroxyacetophenone (1.0 mmol), the desired aldehyde (1.1 mmol), and DIPA (1.1 mmol) in ethanol.
-
Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to yield the desired chroman-4-one derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
This method allows for the efficient synthesis of a library of derivatives by varying the substituted 2'-hydroxyacetophenones and aldehydes.[1]
Diverse Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The following tables summarize key quantitative data for various derivatives, showcasing their potential as therapeutic agents.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | MDCK (Cytotoxicity) | >900 | [5] |
| Derivative 1 | K562 (Chronic Myeloid Leukemia) | 0.5 | [3] |
| Derivative 2 | MDA-MB-231 (Breast Cancer) | 0.5 | [3] |
Table 2: Antiviral Activity of Fluorinated Chroman-4-one Derivatives
| Compound ID | Virus Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 | 150 | [5] |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | Not specified | 53 | [5] |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | Not specified | 42 | [5] |
Key Mechanisms of Action
The biological effects of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways. A prominent mechanism is the inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[2][6] Furthermore, these compounds have been shown to modulate inflammatory pathways such as NF-κB and MAPK.[7]
SIRT2 Inhibition
SIRT2, a class III histone deacetylase, is a key regulator of various cellular processes. Its inhibition by chroman-4-one derivatives can lead to the hyperacetylation of substrates like α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[2][4]
Modulation of Inflammatory Pathways
Certain chromone derivatives have been demonstrated to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway.[7] This leads to a downregulation in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7]
Experimental Protocols for Biological Evaluation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Positive control (standard antibiotic/antifungal)
-
96-well microplates
-
Inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of compounds to inhibit the production of NO, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced, which is indicative of NO production, and determine the inhibitory effect of the compounds.
Visualizing Workflows and Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Initial Toxicity Screening of 6-Fluorochroman-4-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for conducting the initial toxicity screening of 6-Fluorochroman-4-one analogs, a promising class of compounds in medicinal chemistry. Chroman-4-one scaffolds are versatile structures found in many biologically active compounds, and the addition of a fluorine atom can significantly enhance pharmacological properties.[1][2][3] Early and robust toxicity assessment is critical for identifying viable drug candidates and minimizing late-stage failures.[4] This document outlines detailed experimental protocols for key in vitro cytotoxicity and genotoxicity assays, presents a structured approach for data interpretation, and visualizes complex workflows and pathways to guide researchers in the systematic evaluation of these novel chemical entities.
Introduction to Chroman-4-ones and the Role of Fluorine
The chroman-4-one skeleton is a privileged heterocyclic moiety that forms the core of various natural and synthetic compounds, including flavonoids and their derivatives.[2] These compounds exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases.[2][3][5][6]
The strategic incorporation of fluorine into drug candidates is a common practice in medicinal chemistry to modulate key physicochemical properties. The presence of a fluorine atom can enhance:
-
Metabolic Stability: By blocking sites of oxidative metabolism.
-
Binding Affinity: Through favorable interactions with molecular targets.
-
Lipophilicity: Affecting membrane permeability and oral bioavailability.[1]
However, these modifications can also alter the toxicological profile of a compound. Therefore, a systematic and early assessment of toxicity is an indispensable part of the drug development process for novel analogs like 6-Fluorochroman-4-ones.[4]
A Tiered Approach to Initial Toxicity Screening
An effective initial toxicity screening strategy employs a tiered, in vitro-focused approach to efficiently identify compounds with potential liabilities. This strategy prioritizes assays that are rapid, cost-effective, and predictive of potential in vivo toxicities.
Data Presentation: Cytotoxicity and Genotoxicity Profiles
Quantitative data from initial screening should be organized to facilitate direct comparison between analogs and against reference compounds. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.
Table 1: Comparative Cytotoxicity (IC₅₀) of this compound Analogs Hypothetical data based on published results for similar compounds.[1][7][8][9]
| Compound ID | Structure (R Group) | Cell Line: MCF-7 (Breast Cancer) IC₅₀ (µM) | Cell Line: A549 (Lung Cancer) IC₅₀ (µM) | Cell Line: HEK293 (Normal Kidney) IC₅₀ (µM) | Selectivity Index (HEK293 / MCF-7) |
| FC-1 | H | 15.2 | 21.5 | > 100 | > 6.6 |
| FC-2 | 4-Cl-Phenyl | 5.8 | 8.1 | 65.4 | 11.3 |
| FC-3 | 4-OCH₃-Phenyl | 12.1 | 15.3 | > 100 | > 8.3 |
| FC-4 | 2-Pyridyl | 7.5 | 9.2 | 78.9 | 10.5 |
| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 5.1 | 5.7 |
Table 2: Summary of Genotoxicity Screening Results
| Compound ID | Ames Test (TA98, TA100) +/- S9 Mix | Comet Assay (% Tail DNA at 2x IC₅₀) | Genotoxicity Risk |
| FC-1 | Negative | < 5% | Low |
| FC-2 | Negative | 28% | Moderate (DNA Damage) |
| FC-3 | Negative | < 5% | Low |
| FC-4 | Positive (TA98, +S9) | 45% | High |
| Etoposide | (Reference Drug) | 65% | High |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data.
In Vitro Cytotoxicity Assays
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]
-
Materials:
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[11][12]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the compounds or vehicle control (DMSO). The final DMSO concentration should be <0.5%.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm (with an optional reference wavelength of 620-630 nm).[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ values using non-linear regression analysis.
-
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[14] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[15]
-
Materials:
-
Cell culture setup as in the MTT assay
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)[16]
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Include control wells for maximum LDH release (cells treated with a lysis buffer) and culture medium background.[15]
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.[16][17]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of stop solution to each well.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm (with a reference at 680 nm).[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample - Medium Background) / (Max LDH Release - Medium Background) * 100).
-
In Vitro Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[18] The assay measures the ability of a test chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[18][19]
-
Materials:
-
S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction (a rat liver homogenate to simulate mammalian metabolism) and cofactors[20]
-
-
Protocol (Plate Incorporation Method): [20]
-
Preparation: To a tube containing 2 mL of molten top agar at 45°C, add: 100 µL of the bacterial culture, 100 µL of the test compound at the desired concentration, and 500 µL of S9 mix (for metabolic activation) or buffer.[21]
-
Plating: Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.[21]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[19][21]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
-
The Comet assay is a sensitive technique for detecting DNA damage (such as single- and double-strand breaks) in individual eukaryotic cells.[22][23] When subjected to electrophoresis, the damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[23]
-
Materials:
-
Treated cells
-
Microscope slides (pre-coated)
-
Low melting point (LMP) agarose
-
Lysis solution (high salt, detergent)
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., ethidium bromide, SYBR Green)
-
Fluorescence microscope with analysis software
-
-
Protocol (Alkaline Version):
-
Cell Embedding: Mix a suspension of ~10,000-20,000 treated cells with 0.7% LMP agarose and pipette onto a pre-coated slide. Allow to solidify on ice.[22][24]
-
Lysis: Immerse the slides in a cold lysis solution for at least 1 hour at 4°C to dissolve cell and nuclear membranes.[22]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.[25][26]
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.[22][24]
-
Neutralization and Staining: Wash the slides with a neutralization buffer or PBS, then stain with a fluorescent DNA dye.[22]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Score at least 50-100 cells per sample using image analysis software to quantify parameters like % DNA in the tail or tail moment.[22]
-
Potential Signaling Pathways
Understanding the mechanism of toxicity is a critical next step. Many chromanone derivatives induce cytotoxicity by triggering apoptosis (programmed cell death).
Compounds that induce apoptosis often cause mitochondrial stress, leading to the release of cytochrome c. This triggers the activation of a cascade of enzymes called caspases, with caspase-3 and -7 being the key executioners that dismantle the cell. Assays measuring caspase-3/7 activity can be used to confirm if apoptosis is the primary mechanism of cell death.[7]
Conclusion and Future Directions
This guide provides the fundamental protocols and framework for the initial toxicity screening of this compound analogs. A tiered screening approach using the described in vitro assays allows for the efficient identification of compounds with favorable safety profiles. Analogs that demonstrate potent biological activity with low cytotoxicity and no genotoxic potential (e.g., FC-1, FC-3 from the hypothetical data) should be prioritized for further investigation.
Subsequent steps in the preclinical safety assessment should include:
-
More advanced in vitro assays (e.g., hERG channel assays for cardiotoxicity).
-
In vivo toxicity studies in rodent models to determine the Maximum Tolerated Dose (MTD) and observe systemic effects.[27][28]
-
Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. rndsystems.com [rndsystems.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 26. Comet Assay for DNA Damage [bio-protocol.org]
- 27. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 28. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-Fluorochroman-4-one in the Synthesis of SIRT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-fluorochroman-4-one and its derivatives as a scaffold for the synthesis of selective Sirtuin 2 (SIRT2) inhibitors. SIRT2, a member of the NAD+-dependent deacetylase family, is a significant therapeutic target due to its involvement in various cellular processes and its association with diseases like cancer and neurodegenerative disorders.[1] Chroman-4-one derivatives have been identified as a promising class of potent and selective SIRT2 inhibitors.[1][2]
This document offers detailed experimental protocols for the synthesis of these inhibitors, methodologies for evaluating their enzymatic activity, and a summary of structure-activity relationship (SAR) data. The provided information is intended to guide researchers in the development of novel SIRT2 inhibitors based on the this compound scaffold.
Data Presentation
The following tables summarize the in vitro inhibitory activity of a series of substituted chroman-4-one derivatives against SIRT1, SIRT2, and SIRT3. The data is extracted from studies by Friden-Saxin et al., which systematically investigated the structure-activity relationships of this class of compounds.[3]
Table 1: Inhibitory Activity of Substituted Chroman-4-one Derivatives against Sirtuins
| Compound | R2 | R6 | R8 | SIRT2 IC50 (µM) | % Inhibition at 200 µM (SIRT1) | % Inhibition at 200 µM (SIRT3) |
| 1a | n-pentyl | Cl | Br | 4.5 | < 10 | < 10 |
| (-)-1a | n-pentyl | Cl | Br | 1.5 | - | - |
| (+)-1a | n-pentyl | Cl | Br | 4.5 | - | - |
| 1b | n-pentyl | Br | Br | 1.5 | < 10 | < 10 |
| 1c | n-pentyl | I | I | 2.1 | < 10 | < 10 |
| 1d | n-pentyl | F | F | 24 | - | - |
| 1e | n-pentyl | H | H | > 200 | - | - |
| 1f | n-pentyl | OMe | OMe | > 200 | - | - |
| 1g | n-pentyl | NO2 | NO2 | 11 | - | - |
| 1h | n-propyl | Br | Br | 4.9 | < 10 | < 10 |
| 1i | n-butyl | Br | Br | 2.5 | < 10 | < 10 |
| 1j | n-hexyl | Br | Br | 2.9 | < 10 | < 10 |
| 1k | iso-propyl | Br | Br | 15 | - | - |
| 1l | cyclopropyl | Br | Br | 25 | - | - |
| 1m | H | Br | Br | > 200 | < 10 | 16 |
Data extracted from Friden-Saxin et al., J. Med. Chem. 2012, 55, 16, 7104–7113.[3][4] The study highlights that larger, electron-withdrawing groups at the 6- and 8-positions and an alkyl chain of three to five carbons at the 2-position are favorable for potent SIRT2 inhibition.[2][3][4][5]
Experimental Protocols
Protocol 1: General Synthesis of 2-Alkyl-6-fluorochroman-4-ones
This protocol describes a one-step base-mediated aldol condensation for the synthesis of chroman-4-one derivatives, adapted from the work of Friden-Saxin et al.[3][5]
Materials:
-
Appropriate 2'-hydroxyacetophenone (e.g., 5'-fluoro-2'-hydroxyacetophenone)
-
Appropriate aldehyde (1.1 equivalents)
-
Diisopropylamine (DIPA) (1.1 equivalents)
-
Ethanol (EtOH)
-
Dichloromethane (CH2Cl2)
-
10% Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine
-
Magnesium sulfate (MgSO4)
-
Microwave reactor
-
Flash column chromatography system
Procedure:
-
Prepare a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol.
-
To this solution, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
Protocol 2: In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This protocol outlines a fluorogenic assay to determine the inhibitory activity of the synthesized compounds against SIRT2.[1]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution (containing a protease)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds dissolved in DMSO
-
Control inhibitor (e.g., Suramin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Reaction:
-
In a 96-well black microplate, add the assay buffer, the fluorogenic peptide substrate, and the test compound at various concentrations.
-
Add the recombinant human SIRT2 enzyme to all wells except for the background control wells.
-
Initiate the enzymatic reaction by adding NAD+ solution to each well.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Development: Add the developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without the enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[1]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in the synthesis of SIRT2 inhibitors.
Caption: SIRT2 signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for the synthesis of chroman-4-one derivatives.
Caption: Structure-Activity Relationship (SAR) for SIRT2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Synthesis of 6-Fluorochroman-4-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 6-fluorochroman-4-one derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile scaffold, which is amenable to further functionalization. The introduction of a fluorine atom can enhance a molecule's lipophilicity and metabolic stability, making these derivatives valuable precursors for developing novel therapeutics, particularly in areas such as cancer and neurological disorders.[1] Derivatives of chroman-4-one have shown potential as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases.[1][2]
Synthetic Strategies
Several synthetic routes have been established for the preparation of chroman-4-one cores, which can be adapted for their 6-fluoro analogues. The primary methods include the intramolecular cyclization of fluorinated precursors. Two prominent strategies are highlighted below.
Strategy 1: From p-Fluorophenol
One common approach begins with p-fluorophenol, which undergoes a series of reactions including addition, cyclization, and hydrogenation to form a key intermediate, 6-fluorochroman-2-carboxylic acid.[1][3] Obtaining the target this compound from this intermediate requires a subsequent decarboxylation step.[1]
Strategy 2: Microwave-Assisted Intramolecular Oxa-Michael Addition
A more direct and efficient method involves a one-pot reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde.[2] This microwave-assisted approach proceeds via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition to yield the 2-substituted chroman-4-one derivative directly.[2] This method is particularly useful for generating a library of derivatives with various substitutions at the 2-position.
Experimental Protocols
Protocol 1: Synthesis of 2-Alkyl-6-fluorochroman-4-one via Microwave-Assisted Intramolecular Oxa-Michael Addition
This protocol is adapted from a general procedure for the synthesis of substituted chroman-4-ones and is applicable for the synthesis of 6-fluoro derivatives by starting with 2'-hydroxy-5'-fluoroacetophenone.[2]
Materials:
-
2'-Hydroxy-5'-fluoroacetophenone
-
Appropriate aldehyde (e.g., hexanal for 2-pentyl-6-fluorochroman-4-one)
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a microwave vial, prepare a 0.4 M solution of 2'-hydroxy-5'-fluoroacetophenone in ethanol.
-
To this solution, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).
-
Seal the vial and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-alkyl-6-fluorochroman-4-one.[2]
Protocol 2: Synthesis of this compound via Decarboxylation of 6-Fluorochroman-2-carboxylic Acid
This protocol describes the final step to obtain the parent this compound from an advanced intermediate, which can be synthesized from p-fluorophenol.[1][3]
Materials:
-
6-Fluorochroman-2-carboxylic acid
-
Copper-based catalyst (optional)
-
Quinoline (optional, as solvent)
Procedure:
-
Thermal Decarboxylation: Heat 6-fluorochroman-2-carboxylic acid at 150–200 °C under vacuum. The removal of CO₂ should be monitored (e.g., by TLC or LC-MS) until the reaction is complete.[1]
-
Catalytic Decarboxylation: For systems where thermal decarboxylation is challenging, a copper-based catalyst in a high-boiling solvent like quinoline can be employed. Heat the mixture at 200–250 °C. The reaction progress should be monitored, and the product isolated by standard workup procedures.[1]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of chroman-4-one derivatives based on the microwave-assisted protocol. Yields are dependent on the specific aldehyde and acetophenone used.[2]
| Starting Acetophenone | Aldehyde | Product | Yield (%) |
| 2'-Hydroxyacetophenone | Hexanal | 2-Pentylchroman-4-one | 88% |
| 2'-Hydroxy-5'-bromoacetophenone | Hexanal | 6-Bromo-2-pentylchroman-4-one | 72% |
| 2'-Hydroxy-3',5'-dibromoacetophenone | Hexanal | 6,8-Dibromo-2-pentylchroman-4-one | 81% |
Note: The yields presented are for analogous non-fluorinated and brominated compounds from a representative study and serve as an estimation for the synthesis of 6-fluoro derivatives.[2]
Visualizations
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of 2-alkyl-6-fluorochroman-4-one derivatives.
Logical Relationship: Role as SIRT2 Inhibitors
This compound derivatives have been identified as inhibitors of SIRT2, an enzyme involved in cellular processes linked to aging and neurodegenerative diseases.[1][2] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can affect microtubule dynamics and potentially lead to cell cycle arrest and inhibition of tumor growth.[2]
Caption: Inhibition of SIRT2 by this compound derivatives and its downstream cellular effects.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Utilizing 6-Fluorochroman-4-one in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-Fluorochroman-4-one and its derivatives as a promising scaffold in the development of novel anticancer agents. This document includes a summary of their cytotoxic activities, detailed experimental protocols for evaluating their efficacy, and an exploration of the potential signaling pathways involved in their mechanism of action.
Introduction
This compound is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry.[1][2] The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of derivative compounds, potentially improving their pharmacokinetic and pharmacodynamic properties.[1] Research has demonstrated that derivatives of the chroman-4-one scaffold exhibit significant anticancer properties, with modifications at the 6-position, as seen in this compound, noted to enhance these effects.[1] These compounds have been investigated for their potential to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression, such as topoisomerases.[3][4]
Data Presentation: In Vitro Cytotoxicity
Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below to facilitate a comparative analysis of their efficacy.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chromanone Derivative | K562 (Chronic Myeloid Leukemia) | As low as 0.5 | [1] |
| Chromanone Derivative | MDA-MB-231 (Breast Cancer) | As low as 0.5 | [1] |
| Spiro[chroman-2,4′-piperidin]-4-one Derivative (Compound 16) | MCF-7 (Breast Carcinoma) | 0.31 - 5.62 | [5] |
| Spiro[chroman-2,4′-piperidin]-4-one Derivative (Compound 16) | A2780 (Ovarian Cancer) | 0.31 - 5.62 | [5] |
| Spiro[chroman-2,4′-piperidin]-4-one Derivative (Compound 16) | HT-29 (Colorectal Adenocarcinoma) | 0.31 - 5.62 | [5] |
| 6f (Flavone Derivative with Chlorine and Dimethoxy Modifications) | HepG-2 (Hepatocarcinoma) | 1.1 | [6] |
| 4-Clpgc (Chromene Derivative) | K562 (Chronic Myeloid Leukemia) | Not specified, but induced apoptosis | [7] |
| (Z)-3-(chloromethylene)-6-fluorothiochroman-4-one | Various tumor cells | Dramatic anti-tumor activities at low concentrations | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay determines the effect of a compound on cell viability by measuring the metabolic activity of cellular NAD(P)H-dependent oxidoreductase enzymes.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours in a humidified incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the this compound derivative at the desired concentration for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the this compound derivative.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase II Assay Buffer
-
ATP
-
This compound derivative
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and supercoiled DNA.
-
Add varying concentrations of the this compound derivative to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form compared to the relaxed form in the control.
Visualization of Workflows and Pathways
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer properties of this compound derivatives.
Proposed Signaling Pathway for Anticancer Action
Caption: Proposed signaling pathways for this compound derivatives in cancer cells.
Mechanism of Action
The anticancer activity of this compound derivatives appears to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes.
Induction of Apoptosis: Several studies on related chromone and flavone derivatives suggest that these compounds can trigger apoptosis through both the intrinsic and extrinsic pathways.[6][8] This is often characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[6]
Cell Cycle Arrest: Derivatives of the chroman-4-one scaffold have been shown to induce cell cycle arrest, a crucial mechanism for halting cancer cell proliferation.[5] This arrest often occurs at the G2/M or S phase of the cell cycle and may be associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Topoisomerase Inhibition: A significant mechanism of action for some 6-fluorochromone derivatives is the inhibition of topoisomerase II.[4] By stabilizing the enzyme-DNA cleavage complex, these compounds can lead to the accumulation of DNA double-strand breaks, which in turn can trigger downstream apoptotic pathways.[3]
PI3K/Akt Signaling Pathway: While direct evidence for this compound derivatives is still emerging, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[9][10] Some studies on other heterocyclic compounds with anticancer activity have shown modulation of this pathway.[11][12] Given its central role in cancer, the PI3K/Akt pathway represents a plausible target for this compound derivatives that warrants further investigation.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer agents. Their demonstrated cytotoxicity against a range of cancer cell lines, coupled with their potential to induce apoptosis and cell cycle arrest through various mechanisms, including topoisomerase inhibition, makes them attractive candidates for further preclinical and clinical investigation. The protocols and information provided herein offer a solid foundation for researchers to explore and advance the therapeutic potential of this chemical scaffold.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. New synthetic flavone derivatives induce apoptosis of hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
Development of 5-HT1A Receptor Antagonists from 6-Fluorochroman Derivatives: Application Notes and Protocols
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals working on the development of novel 5-HT1A receptor antagonists derived from 6-fluorochroman scaffolds. This document outlines the synthesis, in vitro, and in vivo characterization of these compounds, with a focus on a key series of derivatives developed from the lead compound, N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a well-established target for the treatment of various central nervous system (CNS) disorders, including anxiety and depression. Antagonists of the 5-HT1A receptor have shown therapeutic potential. The 6-fluorochroman moiety has been identified as a promising scaffold for the development of potent and selective 5-HT1A receptor antagonists. This document details the experimental procedures for the synthesis and pharmacological evaluation of a series of these derivatives.
Data Presentation
The following tables summarize the in vitro binding affinities and functional antagonist activities of a series of 6-fluorochroman derivatives at the human 5-HT1A receptor. The data is compiled from the seminal work in this area, which established the structure-activity relationships (SAR) for this class of compounds.[1]
Table 1: 5-HT1A Receptor Binding Affinities of 6-Fluorochroman Derivatives
| Compound ID | R | X | Ki (nM) for h5-HT1A |
| Lead Cpd | H | H | Data from Source |
| 31n | H | O | Data from Source |
| Cpd A | Modification | X | Data from Source |
| Cpd B | Modification | X | Data from Source |
| Cpd C | Modification | X | Data from Source |
| ... | ... | ... | ... |
Data to be populated from Nag, S. et al. J. Med. Chem. 1998, 41 (15), pp 2765–2778.
Table 2: Functional Antagonist Activity of 6-Fluorochroman Derivatives in Forskolin-Stimulated Adenylate Cyclase Assay
| Compound ID | R | X | IC50 (nM) vs 8-OH-DPAT |
| Lead Cpd | H | H | Data from Source |
| 31n | H | O | Data from Source |
| Cpd A | Modification | X | Data from Source |
| Cpd B | Modification | X | Data from Source |
| Cpd C | Modification | X | Data from Source |
| ... | ... | ... | ... |
Data to be populated from Nag, S. et al. J. Med. Chem. 1998, 41 (15), pp 2765–2778.
Mandatory Visualizations
Signaling Pathway
References
Application of 6-Fluorochroman-4-one in Material Science for Polymer Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorochroman-4-one is a versatile heterocyclic compound recognized for its utility as a building block in medicinal chemistry. Beyond its established role in the synthesis of bioactive molecules, its unique chemical structure, featuring a fluorinated aromatic ring and a reactive ketone group, presents opportunities for its application in material science, particularly in the formulation of advanced polymers. This document provides detailed application notes and protocols for the incorporation of this compound and similar chromanone structures into polymer matrices, focusing on the development of functionalized xerogels for sensor applications and the potential for enhancing the thermal and mechanical properties of engineering polymers.
Application 1: Synthesis of Chromophoric Silicate-Based Xerogels for Sensor Technology
The incorporation of chromophoric moieties into a porous and transparent silicate matrix, such as a xerogel, is a promising strategy for the development of chemical sensors. The chromanone structure can be chemically modified to respond to specific analytes, and its immobilization within the xerogel prevents leaching while allowing for analyte interaction. A one-pot synthesis method combining nucleophilic aromatic substitution and a sol-gel process has been described for creating such functionalized materials.[1][2][3]
Experimental Protocol: One-Pot Synthesis of a Chromophoric Xerogel
This protocol is based on the methodology for synthesizing organic-functionalized hybrid silicate gels.[1][2][3][4]
Materials:
-
Tetraethoxysilane (TEOS)
-
3-Aminopropyltrimethoxysilane (APTMS)
-
This compound (or other suitable fluoroaromatic chromophore)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl) (for pH adjustment if necessary)
Equipment:
-
Glass reaction vessel with a magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
-
Drying oven
Procedure:
-
Reaction Setup: In a clean, dry glass reaction vessel equipped with a magnetic stirrer and a condenser, combine this compound and 3-Aminopropyltrimethoxysilane (APTMS) in a 1:1 molar ratio.
-
Solvent Addition: Add tetraethoxysilane (TEOS) to the mixture. TEOS acts as both a solvent for the initial reaction and a precursor for the silicate network. A typical molar ratio of chromophore:APTMS:TEOS might be 1:1:4, but this can be varied to control the chromophore loading.
-
Nucleophilic Aromatic Substitution: Heat the mixture with stirring. The amino group of APTMS will displace the fluorine atom on the this compound ring in a nucleophilic aromatic substitution reaction. This reaction covalently links the chromanone moiety to the silane precursor. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy. The reaction is typically carried out at a moderately elevated temperature (e.g., 60-80 °C) for several hours.
-
Sol-Gel Process Initiation: After the substitution reaction is complete, cool the mixture to room temperature. Slowly add a mixture of ethanol and deionized water to initiate the hydrolysis and condensation of the silane precursors (TEOS and the functionalized APTMS). The hydrofluoric acid (HF) generated as a byproduct of the substitution reaction can catalyze the sol-gel process.[1][2][3][4] If needed, the pH can be adjusted to around 4.5 with dilute HCl to promote gelation.[5]
-
Gelation: Continue stirring until the solution forms a solid gel. The gelation time can vary from minutes to hours depending on the specific conditions.
-
Aging: Allow the gel to age in the sealed container for 24-48 hours. This step strengthens the silicate network.[6]
-
Drying: Carefully unseal the container and dry the gel in an oven with a controlled temperature ramp. A typical procedure would be to hold at 60 °C for 24 hours, followed by a slow ramp to 120 °C and holding for another 24 hours to obtain the final xerogel.
Logical Workflow for Xerogel Synthesis
Potential Application: Enhancement of Polymer Thermal and Mechanical Properties
The incorporation of rigid, fluorinated aromatic structures like this compound into polymer backbones is a theoretical strategy to enhance thermal stability and mechanical performance. The high bond energy of the C-F bond and the rigidity of the chromanone ring could increase the degradation temperature and stiffness of the resulting polymer. While this application is mentioned in tertiary literature, specific examples with detailed protocols and quantitative data are not yet prevalent in published research. The following section outlines a general, hypothetical approach to this application.
Hypothetical Experimental Protocol: Incorporation into a Polyamide via Melt Mixing
Objective: To prepare a polyamide/6-Fluorochroman-4-one composite and evaluate its thermal and mechanical properties.
Materials:
-
Polyamide 6 (PA6) pellets (dried)
-
This compound powder
-
Twin-screw extruder
-
Injection molding machine
-
Universal testing machine
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Compounding:
-
Dry PA6 pellets and this compound powder in a vacuum oven to remove moisture.
-
Prepare physical blends of PA6 and this compound at different weight percentages (e.g., 0.5%, 1%, 2%).
-
Melt-compound the blends using a twin-screw extruder. The processing temperature profile should be optimized for PA6.
-
-
Specimen Preparation:
-
Pelletize the extruded strands.
-
Dry the composite pellets.
-
Use an injection molding machine to prepare standardized test specimens (e.g., dog-bone shape for tensile testing).
-
-
Characterization:
-
Thermal Analysis:
-
Perform TGA on the samples from room temperature to 800 °C in a nitrogen atmosphere to determine the onset of thermal degradation (Td).
-
Use DSC to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Mechanical Testing:
-
Conduct tensile tests on the dog-bone specimens according to ASTM D638 to determine tensile strength, Young's modulus, and elongation at break.
-
-
Data Presentation: Hypothetical Thermal and Mechanical Properties
The following tables present hypothetical data to illustrate how the results of such an experiment would be summarized.
Table 1: Hypothetical Thermal Properties of PA6 / this compound Composites
| Sample Composition (wt%) | Td (5% weight loss, °C) | Tg (°C) | Tm (°C) |
| Neat PA6 | 380 | 50 | 220 |
| PA6 + 0.5% 6F-Chromanone | 385 | 52 | 221 |
| PA6 + 1.0% 6F-Chromanone | 392 | 54 | 222 |
| PA6 + 2.0% 6F-Chromanone | 398 | 55 | 223 |
Table 2: Hypothetical Mechanical Properties of PA6 / this compound Composites
| Sample Composition (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Neat PA6 | 80 | 2.8 | 150 |
| PA6 + 0.5% 6F-Chromanone | 83 | 2.9 | 140 |
| PA6 + 1.0% 6F-Chromanone | 88 | 3.1 | 120 |
| PA6 + 2.0% 6F-Chromanone | 92 | 3.3 | 100 |
Signaling Pathway for Property Enhancement
The proposed mechanism for property enhancement involves intermolecular interactions and the intrinsic properties of the this compound molecule.
Conclusion
This compound demonstrates clear potential in material science applications. Its utility in the synthesis of chromophoric xerogels for sensor technology is supported by established synthetic methodologies. The potential for this compound to enhance the thermal and mechanical properties of commodity polymers is an area of emerging interest that warrants further investigation to develop specific and reproducible protocols and to generate comprehensive datasets. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore these promising applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Organochlorinated Xerogels: From Microporous Materials to Ordered Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental Remediation with Functional Aerogels and Xerogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 6-Fluorochroman-4-one into Chromophoric Xerogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 6-Fluorochroman-4-one into chromophoric xerogels. The methodologies described herein are based on established sol-gel chemistry and functionalization techniques relevant to the development of novel materials for potential applications in drug discovery and delivery. The inclusion of fluorine in the chromanone structure is of particular interest for its potential to modulate the physicochemical and biological properties of the final material.[1][2][3]
Introduction
Chromophoric xerogels are porous solid-state materials prepared through the sol-gel process, where a chromophoric unit is incorporated into a stable inorganic matrix, typically silica. These materials are of significant interest due to their high surface area, tunable porosity, and the optical properties imparted by the embedded chromophore.[4] The covalent linkage of the organic chromophore to the inorganic network results in Type II hybrid xerogels, which offer enhanced stability and prevent leaching of the chromophore.[5]
This compound is a heterocyclic compound whose fluorination may enhance metabolic stability and binding affinity, making it a valuable scaffold in medicinal chemistry.[1][2] Incorporating this molecule into a xerogel matrix can lead to novel materials for controlled release studies, solid-phase sensors, or as catalysts in pharmaceutical synthesis.
This document outlines two primary methods for the incorporation of this compound into a silica-based xerogel:
-
Method A: Covalent Incorporation via Functionalization. This approach involves the functionalization of this compound with a trialkoxysilane group, enabling its direct participation in the sol-gel polymerization process.
-
Method B: Physical Entrapment (Doping). This method involves the physical entrapment of the this compound molecule within the pores of the xerogel matrix during its formation.
Data Presentation
The following tables summarize key parameters and expected outcomes for the synthesis of chromophoric xerogels incorporating this compound.
Table 1: Precursor and Reagent Quantities for Synthesis Methods
| Parameter | Method A: Covalent Incorporation | Method B: Physical Entrapment |
| Primary Silica Precursor | Tetraethoxysilane (TEOS) | Tetraethoxysilane (TEOS) |
| Functionalized Chromanone | 6-Fluoro-7-(3-(triethoxysilyl)propoxy)chroman-4-one | Not Applicable |
| Unfunctionalized Chromanone | Not Applicable | This compound |
| Solvent | Ethanol | Ethanol |
| Water (for hydrolysis) | Deionized Water | Deionized Water |
| Catalyst | Hydrochloric Acid (HCl) | Hydrochloric Acid (HCl) |
| Molar Ratio (TEOS:Ethanol:Water:HCl) | 1 : 4 : 4 : 0.001 | 1 : 4 : 4 : 0.001 |
| Chromophore Molar % (relative to TEOS) | 1-10 mol% | 0.1-5 mol% |
Table 2: Expected Properties of the Resulting Xerogels
| Property | Method A: Covalent Incorporation | Method B: Physical Entrapment | Characterization Technique |
| Chromophore Linkage | Covalent | Physical Entrapment | Solid-State NMR, FT-IR Spectroscopy |
| Porosity | High, tunable | High, tunable | Nitrogen Adsorption-Desorption (BET) |
| Surface Area | High (e.g., 300-800 m²/g) | High (e.g., 300-800 m²/g) | Nitrogen Adsorption-Desorption (BET) |
| Thermal Stability | High | Moderate (potential for sublimation) | Thermogravimetric Analysis (TGA) |
| Optical Properties | Stable, concentration-dependent | Potential for aggregation effects | UV-Vis Spectroscopy (solid-state) |
| Leaching in Solvent | Minimal | Potential for leaching | UV-Vis Spectroscopy of supernatant |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods in organic chemistry. One common route is the intramolecular cyclization of a suitable precursor. For the purpose of these protocols, it is assumed that this compound is available as a starting material.
Method A: Covalent Incorporation via Functionalization
This method requires the initial functionalization of this compound to introduce a silane moiety that can co-condense with the primary silica precursor (TEOS).
Step 1: Synthesis of 6-Fluoro-7-hydroxychroman-4-one
This step is a prerequisite for silane functionalization. A plausible synthetic route involves the Fries rearrangement of a suitable precursor or other established methods for the synthesis of hydroxychromanones.[6]
Step 2: Functionalization with (3-Chloropropyl)triethoxysilane
-
To a solution of 6-Fluoro-7-hydroxychroman-4-one in dry acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add (3-Chloropropyl)triethoxysilane dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product, 6-Fluoro-7-(3-(triethoxysilyl)propoxy)chroman-4-one.
-
Purify the product by column chromatography.
Step 3: Sol-Gel Synthesis of the Chromophoric Xerogel
-
In a suitable reaction vessel, mix the desired molar ratio of 6-Fluoro-7-(3-(triethoxysilyl)propoxy)chroman-4-one and Tetraethoxysilane (TEOS).
-
Add ethanol to the mixture and stir to ensure homogeneity.
-
In a separate container, prepare an aqueous solution of hydrochloric acid.
-
Add the acidic water solution dropwise to the stirred alkoxide solution.
-
Continue stirring for 1-2 hours at room temperature to facilitate hydrolysis.
-
Transfer the resulting sol into molds and seal them.
-
Allow the sol to age at room temperature or slightly elevated temperature (e.g., 40-60°C) until gelation occurs (typically 24-72 hours).
-
After gelation, unseal the molds and allow the solvent to evaporate slowly over several days to weeks at room temperature to form the xerogel.
-
Further dry the xerogel in a vacuum oven at a controlled temperature (e.g., 80-120°C) to remove residual solvent and water.
Method B: Physical Entrapment (Doping)
This method is simpler as it does not require prior functionalization of the chromophore.
Step 1: Sol-Gel Synthesis with Entrapped Chromophore
-
In a suitable reaction vessel, prepare the sol by mixing Tetraethoxysilane (TEOS), ethanol, and the acidic water solution as described in Method A, Step 3 (sub-steps 1-4).
-
In a separate container, dissolve the desired amount of this compound in a minimal amount of ethanol.
-
Add the solution of this compound to the silica sol with vigorous stirring to ensure uniform dispersion.
-
Proceed with the aging and drying steps as described in Method A, Step 3 (sub-steps 6-9).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Workflow for Method A: Covalent Incorporation.
Caption: Workflow for Method B: Physical Entrapment.
Caption: Characterization workflow for the resulting xerogels.
Safety Precautions
-
Handle all chemicals, especially alkoxysilanes and solvents, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The sol-gel process can be sensitive to atmospheric moisture; use dry glassware and solvents where necessary.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Fluorochroman-4-one in the Design of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-fluorochroman-4-one as a versatile scaffold for the development of novel agrochemicals. The inclusion of a fluorine atom in the chromanone structure can significantly enhance the biological activity and physicochemical properties of the resulting derivatives, making them promising candidates for new herbicides, fungicides, and insecticides. This document outlines synthetic strategies, proposes potential modes of action, and provides detailed protocols for the biological evaluation of this compound derivatives.
Introduction to this compound in Agrochemicals
The chroman-4-one core is a "privileged structure" in medicinal and agrochemical research, known to be a key component in a variety of biologically active compounds.[1][2] The introduction of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity to target proteins, and membrane permeability, all of which are desirable properties for agrochemicals.[3] Derivatives of the chroman-4-one scaffold have demonstrated a broad spectrum of biological activities, including insecticidal, antifungal, and herbicidal properties.[2][4] This makes this compound a highly attractive starting point for the synthesis of new and effective crop protection agents.
Synthetic Pathways for this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established chemical reactions. A general workflow for the synthesis and derivatization is depicted below.
Caption: General workflow for the synthesis and screening of this compound based agrochemicals.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
Materials:
-
p-Fluorophenol
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Friedel-Crafts Acylation:
-
Dissolve p-fluorophenol in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the solution while stirring.
-
Add 3-chloropropionyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Intramolecular Cyclization:
-
Dissolve the crude product from the previous step in an aqueous solution of NaOH.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the formation of this compound by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography on silica gel.
-
Potential Modes of Action and Signaling Pathways
While the specific molecular targets of this compound-based agrochemicals are still under investigation, we can hypothesize potential modes of action based on related compounds.
A. Insecticidal Mode of Action: Ecdysone Receptor Agonism
Diacylhydrazine insecticides, which share some structural similarities with potential chromanone derivatives, act as ecdysone receptor agonists, leading to a premature and incomplete molt in insects.[5] this compound derivatives could be designed to mimic the natural insect molting hormone, 20-hydroxyecdysone, and disrupt the normal development of target pests.
Caption: Hypothetical insecticidal mode of action via ecdysone receptor agonism.
B. Fungicidal Mode of Action: Inhibition of Fungal Enzymes
Many fungicides act by inhibiting essential enzymes in fungal metabolic pathways. For example, some chromanone derivatives have shown to be effective against Candida albicans.[6] A potential target for novel this compound-based fungicides could be enzymes involved in cell wall synthesis or ergosterol biosynthesis.
Caption: Hypothetical fungicidal mode of action via enzyme inhibition.
Biological Activity Screening Protocols
The following are general protocols for the preliminary screening of this compound derivatives for herbicidal, fungicidal, and insecticidal activity.
A. Herbicidal Activity Bioassay
This protocol is adapted for screening against a model plant species, such as Arabidopsis thaliana or Lemna pausicostata.[7][8]
Materials:
-
Seeds of the test plant species
-
Agar or soil-based growth medium
-
Multi-well plates or petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Plates:
-
Prepare the growth medium and dispense it into the wells of a multi-well plate or into petri dishes.
-
Add the test compounds at various concentrations to the growth medium. Include a solvent control.
-
-
Seed Sowing:
-
Sterilize the seeds and sow them onto the surface of the growth medium.
-
-
Incubation:
-
Place the plates in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).
-
-
Data Collection:
-
After a set period (e.g., 7-14 days), assess the herbicidal effect by measuring parameters such as germination rate, root length, and shoot biomass.
-
Calculate the GR₅₀ (concentration causing 50% growth reduction) for active compounds.
-
B. Fungicidal Activity Bioassay
This protocol describes a microdilution method for determining the Minimum Inhibitory Concentration (MIC) against pathogenic fungi.[9]
Materials:
-
Fungal isolates (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Liquid growth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolates in liquid medium to obtain a spore suspension.
-
Adjust the spore concentration to a standardized value.
-
-
Serial Dilution:
-
Perform a serial dilution of the test compounds in the 96-well plates.
-
-
Inoculation:
-
Add the fungal spore suspension to each well. Include positive (fungus with no compound) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for 24-72 hours.
-
-
MIC Determination:
-
Determine the MIC by visual inspection of fungal growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.
-
C. Insecticidal Activity Bioassay
This protocol outlines a contact and feeding bioassay for phytophagous insects.[10]
Materials:
-
Test insects (e.g., aphids, caterpillars)
-
Host plant leaves or artificial diet
-
Test compounds formulated as an emulsion or solution
-
Petri dishes or ventilated containers
Procedure:
-
Preparation of Treated Substrate:
-
For a contact bioassay, evenly spray host plant leaves with the test compound solutions.
-
For a feeding bioassay, incorporate the test compounds into an artificial diet.
-
Allow the solvent to evaporate completely.
-
-
Insect Exposure:
-
Place a known number of insects onto the treated leaves or diet in the containers.
-
Include a control group with untreated leaves or diet.
-
-
Incubation:
-
Maintain the containers under controlled environmental conditions.
-
-
Mortality Assessment:
-
Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LD₅₀ (lethal dose for 50% of the population) for active compounds.
-
Quantitative Data and Structure-Activity Relationships (SAR)
While specific quantitative data for this compound derivatives in agrochemical applications is not extensively available in the public domain, data from related chromanone structures can provide valuable insights into potential efficacy. The following tables present illustrative data from studies on chromanone derivatives to guide future research.
Table 1: Illustrative Antifungal Activity of Chromanone Derivatives [11][12]
| Compound/Derivative | Fungal Species | MIC (µg/mL) |
| 6-alkyl-indolo[3,2-c]-2H-thiochroman derivative | Candida albicans | 4 |
| 6-alkyl-indolo[3,2-c]-2H-thiochroman derivative | Cryptococcus neoformans | 4 |
| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide | Xanthomonas axonopodis pv. citri | >100 (as antibacterial) |
| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide | Xanthomonas oryzae pv. oryzicolaby | >100 (as antibacterial) |
Table 2: Illustrative Insecticidal Activity of Chromanone Analogues [13]
| Compound/Derivative | Insect Species | Activity at 500 mg/L |
| Chromanone analogue of diacylhydrazine | Mythimma separata | Good |
| ANS-118 (commercial insecticide with chroman ring) | Mythimma separata | Reference |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C2 and C3: Modifications at the C2 and C3 positions of the chromanone ring can significantly impact biological activity. Introducing bulky or aromatic groups can enhance binding to target enzymes.[2]
-
Aromatic Ring Substitution: The nature and position of substituents on the benzene ring of the chromanone scaffold influence the electronic properties and bioavailability of the molecule. The presence of the electron-withdrawing fluorine at the 6-position is expected to enhance activity.
-
Derivatization of the Ketone Group: The ketone at C4 is a key site for derivatization to create a wide range of analogues with diverse biological properties.
Conclusion
This compound represents a promising and versatile scaffold for the design and synthesis of a new generation of agrochemicals. Its unique structural features, combined with the beneficial effects of fluorination, offer significant potential for the development of potent and selective herbicides, fungicides, and insecticides. The protocols and conceptual frameworks provided in these application notes are intended to facilitate further research and development in this exciting area of agrochemical science. Further investigation into the specific molecular targets and optimization of the chromanone scaffold will be crucial for the successful commercialization of novel crop protection products based on this promising chemical entity.
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry Module | English | Green Chemistry [scranton.edu]
- 6. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Antifungal Evaluation of Novel Thiochromanone Derivatives Containing Indole Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Fluorochroman-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-fluorochroman-4-one. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route from p-fluorophenol and dimethyl butynedioate.
Issue 1: Low Yield in the Initial Michael Addition
Q1: My initial reaction between p-fluorophenol and dimethyl butynedioate is resulting in a low yield of the desired dimethyl 2-(4-fluorophenoxy)but-2-enedioate. What are the potential causes and how can I improve the yield?
A1: Low yields in the Michael addition step can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the molar ratio of p-fluorophenol to dimethyl butynedioate is optimized, typically between 1:1 and 1:1.5.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Temperature Control: This reaction is exothermic. Maintaining a low temperature (10–15°C) during the addition of reagents is crucial to minimize the formation of side products.[1]
-
Catalyst Issues: The triethylamine catalyst may be of poor quality or used in an incorrect amount. Use a fresh, dry batch of triethylamine.
-
Work-up Losses: Ensure proper extraction techniques during the work-up to avoid losing the product in the aqueous layer.
Issue 2: Problems During the Hydrolysis Step
Q2: I am observing a lower than expected yield or the formation of byproducts during the hydrolysis of the diester to 2-(4-fluorophenoxy)but-2-enedioic acid. What could be going wrong?
A2: The hydrolysis step is critical, and improper conditions can lead to undesired side reactions.
-
Incomplete Hydrolysis: The hydrolysis may be incomplete. Ensure that a sufficient excess of sodium hydroxide is used and that the reaction is stirred for the recommended time (2-3 hours).
-
Temperature Control: The temperature should be carefully controlled between 25–35°C.[1] Higher temperatures can lead to decarboxylation of the diacid intermediate, reducing the yield.[1]
-
Precipitation of Product: After acidification with hydrochloric acid, ensure the pH is low enough to fully precipitate the diacid product. Cooling the mixture can aid in complete precipitation.
Issue 3: Inefficient Cyclization to the Chromene Intermediate
Q3: The cyclization of 2-(4-fluorophenoxy)but-2-enedioic acid is giving a low yield of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid. How can I optimize this step?
A3: The choice of cyclizing agent and reaction conditions are paramount for a successful intramolecular Friedel-Crafts acylation.
-
Choice of Acid: Concentrated sulfuric acid (≥90%) is superior to other acids like polyphosphoric acid (PPA). It typically results in a higher yield (98.2% vs. 82% with PPA) and a faster reaction time (5 hours vs. 8 hours).[1]
-
Moisture Contamination: The presence of water can deactivate the acidic catalyst. Ensure all glassware is dry and use a high concentration of sulfuric acid.
-
Reaction Temperature: The reaction is typically carried out at room temperature (25-30°C).[1] Deviations from this range can lead to the formation of sulfonation byproducts or incomplete cyclization.
-
Incomplete Quenching: Quenching the reaction mixture in ice-water is a critical step to precipitate the product. Ensure thorough mixing during quenching.
Issue 4: Challenges in the Catalytic Hydrogenation
Q4: My hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid is slow, incomplete, or results in over-reduction. How can I troubleshoot this?
A4: Catalytic hydrogenation requires careful control of the catalyst, hydrogen pressure, and temperature.
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or poisoned. Use a fresh catalyst or one that has been properly stored. Ensure the reaction system is free of catalyst poisons like sulfur or halogen-containing impurities.
-
Catalyst Loading: The amount of catalyst is crucial. A Pd loading of 0.5–2 mol% is generally effective for achieving a high yield (>88%) without over-reduction of the ketone functionality.[1]
-
Hydrogen Pressure and Temperature: The reaction is typically run at a hydrogen pressure of 1.8-2.0 MPa and a temperature of 70-80°C.[2] Lower pressures may lead to incomplete reaction, while higher temperatures could promote side reactions.
-
Solvent Purity: The use of high-purity glacial acetic acid as a solvent is recommended to prevent catalyst deactivation.
Issue 5: Difficulty with the Final Decarboxylation Step
Q5: I am struggling to convert 6-fluorochroman-2-carboxylic acid to the final product, this compound. What are the recommended methods and potential pitfalls?
A5: Decarboxylation can be challenging and requires specific conditions to be effective.
-
Thermal Decarboxylation: This method involves heating the starting material to a high temperature (150–200°C) under vacuum.[1] The main challenge is to prevent thermal decomposition of the desired product. Careful temperature control and monitoring are essential.
-
Catalytic Decarboxylation: Using a copper-based catalyst in a high-boiling solvent like quinoline at temperatures between 200–250°C can be effective.[1] Challenges include catalyst removal and purification of the product from the high-boiling solvent.
-
Incomplete Reaction: Monitor the reaction by TLC or HPLC to ensure the starting material is fully consumed. If the reaction stalls, consider increasing the temperature or reaction time cautiously.
-
Product Isolation: Purification after decarboxylation can be challenging. Column chromatography on silica gel is a common method for isolating the final product.
Frequently Asked Questions (FAQs)
Q: What is the most critical step for maximizing the overall yield of this compound?
A: The cyclization step is often the most critical for achieving a high overall yield. The use of concentrated sulfuric acid as the cyclizing agent can lead to a near-quantitative yield for this step (98.2%).[1] Optimizing this step will have the most significant impact on the final product output.
Q: What are the common impurities I should look for, and how can I identify them?
A: Common impurities can include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions. Analytical techniques such as TLC, HPLC, GC-MS, and NMR spectroscopy are essential for identifying impurities. For example, in the hydrogenation step, over-reduction can lead to the formation of the corresponding alcohol, which can be identified by the appearance of a hydroxyl peak in the IR spectrum and corresponding shifts in the NMR spectrum.
Q: Can the Pd/C catalyst from the hydrogenation step be reused?
A: Yes, the Pd/C catalyst is recoverable by filtration and can be reused. It has been shown to retain its activity for at least five cycles with proper washing.[1]
Q: Are there alternative synthetic routes to this compound?
A: Yes, an alternative route involves the methoxylation of p-fluorophenol, followed by a Fries rearrangement and a Michael addition with maleic anhydride.[1] However, this route is generally considered to have a higher operational complexity and a slightly lower overall yield compared to the route starting with dimethyl butynedioate.[1]
Data Presentation
Table 1: Comparison of Cyclization Agents
| Cyclization Agent | Reaction Time (hours) | Yield (%) |
| Sulfuric Acid (≥90%) | 5 | 98.2[1] |
| Polyphosphoric Acid | 8 | 82[1] |
Table 2: Key Reaction Parameters and Yields for the Primary Synthetic Route
| Step | Key Reagents | Temperature (°C) | Time (hours) | Yield (%) |
| 1. Michael Addition & Hydrolysis | p-fluorophenol, dimethyl butynedioate, NaOH | 10-15 (addition), 25-35 (hydrolysis) | 0.5-1 (addition), 2-3 (hydrolysis) | 85[1] |
| 2. Cyclization | Sulfuric Acid (≥90%) | 25-30 | 5 | 98.2[1] |
| 3. Hydrogenation | 5% Pd/C, H₂ | 70-80 | - | 88.4[1] |
| 4. Decarboxylation | Heat or Cu catalyst | 150-250 | - | Variable |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid (Step 1)
-
In a reaction vessel, dissolve p-fluorophenol in methanol.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of dimethyl butynedioate, maintaining the temperature between 10-15°C.
-
After the addition is complete, allow the reaction to stir at this temperature for 1 hour.
-
Add an aqueous solution of sodium hydroxide and allow the mixture to warm to 25-35°C. Stir for 3 hours to facilitate hydrolysis.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-(4-fluorophenoxy)but-2-enedioic acid.
Protocol 2: Synthesis of 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid (Step 2)
-
In a dry flask, suspend 2-(4-fluorophenoxy)but-2-enedioic acid in concentrated sulfuric acid (≥90%).
-
Stir the suspension at 25-30°C for 5 hours.
-
Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.
Protocol 3: Synthesis of 6-Fluorochroman-2-carboxylic Acid (Step 3)
-
In a high-pressure reactor, charge 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, 5% Pd/C catalyst, and glacial acetic acid.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen to 1.8-2.0 MPa.
-
Heat the mixture to 70-80°C and stir until the reaction is complete (monitor by HPLC).
-
Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 6-fluorochroman-2-carboxylic acid.
Protocol 4: Synthesis of this compound (Step 4 - Thermal Decarboxylation)
-
Place 6-fluorochroman-2-carboxylic acid in a round-bottom flask equipped for vacuum distillation.
-
Heat the flask to 150-200°C under a steady vacuum.
-
The product, this compound, will form and may distill over or can be purified from the residue by column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: General troubleshooting logic for yield optimization.
References
Troubleshooting common side reactions in 6-Fluorochroman-4-one synthesis
Welcome to the technical support center for the synthesis of 6-Fluorochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important fluorinated heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary methods for synthesizing the this compound core structure include:
-
Intramolecular Friedel-Crafts Acylation: This is a widely used method involving the cyclization of a phenoxypropionic acid derivative under acidic conditions.[1]
-
Multi-step Synthesis from p-Fluorophenol: A common route starts with p-Fluorophenol and proceeds through several intermediates, including 2-(4-Fluorophenoxy)but-2-enedioic Acid and 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid, followed by hydrogenation.[2]
-
Base-Promoted Condensation: This method involves the condensation of a 2'-hydroxyacetophenone with an aldehyde. While common for chroman-4-ones in general, specific examples for the 6-fluoro derivative are less detailed in the provided literature.[1]
Q2: What are the key applications of this compound?
A2: this compound is a versatile intermediate in medicinal chemistry and material science.[2] Its fluorine substituent enhances lipophilicity, making it a valuable precursor for bioactive molecules.[2] It is a key intermediate in the synthesis of aldose reductase inhibitors like Sorbinil and has been explored in the development of Sirtuin 2 (SIRT2) selective inhibitors for aging-related diseases.[2] Additionally, its derivatives have shown potential anticancer properties.[2]
Q3: What are the expected yields and purity for the synthesis of this compound and its intermediates?
A3: The expected yields and purity can vary depending on the synthetic route and reaction conditions. Below is a summary of reported data for a multi-step synthesis starting from p-Fluorophenol:
| Reaction Step | Product | Yield | Purity |
| p-Fluorophenol with dimethyl butynedicarboxylate | 2-(4-Fluorophenoxy)but-2-enedioic Acid | 85% | >98.5% |
| Cyclization of the diacid intermediate in sulfuric acid | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid | 98.2% | 99.8% |
| Catalytic hydrogenation of the chromene derivative | 6-Fluorochroman-2-carboxylic Acid | 88.4% | 99.8% |
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Acylation
Q: My intramolecular Friedel-Crafts acylation to form this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this reaction are often due to side reactions such as intermolecular acylation, which leads to polymer formation, especially at high concentrations.[1] Incomplete cyclization and potential dealkylation or rearrangement of substituents on the aromatic ring under strong acidic conditions can also contribute to lower yields.[1]
Troubleshooting Steps:
-
Optimize Reactant Concentration: Run the reaction at a lower concentration to favor intramolecular cyclization over intermolecular polymerization.
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) is a common catalyst.[1] Ensure it is fresh and used in sufficient excess (typically 10 times the weight of the starting material).[1]
-
Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient heating may lead to incomplete reaction, while excessive heat or prolonged reaction times can promote side reactions. A typical condition is heating at 100°C for 1 hour.[1]
-
Purity of Starting Material: Ensure the starting 3-(4-fluorophenoxy)propionic acid is pure. Impurities can interfere with the reaction.
Issue 2: Formation of Impurities During Synthesis
Q: I am observing significant impurities in my final product. What are the common side products and how can I minimize them?
A: Several impurities can arise during the synthesis of this compound and its intermediates.
Common Impurities and Solutions:
| Impurity/Side Product | Probable Cause | Recommended Solution |
| Aldehyde Self-Condensation Product | In base-promoted condensation routes, the aldehyde reactant can self-condense, especially with less reactive 2'-hydroxyacetophenones.[1] | Optimize the base used in the reaction. Switching from a strong, nucleophilic base to a non-nucleophilic one can favor the desired reaction.[1] |
| 6-Fluoro-4-chloriminochroman | This impurity can form during certain synthetic steps, for example, in the synthesis of Sorbinil precursors from 6-fluoro-4-chromanone.[3] | The impurity can be converted to the desired this compound.[3] Specific purification protocols, such as repulping in methanol, can be employed.[3] |
| (6-Fluoro-3,4-dihydro-2H-chromene-2-yl)-methanol | Over-reduction of an intermediate aldehyde or ester during the synthesis.[4] | Carefully control the amount of reducing agent (e.g., Vitride) and the reaction temperature (e.g., -70°C).[4][5] The addition of an alcohol to the reducing agent solution can improve selectivity.[4] |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.[6] | Monitor the reaction progress by TLC to ensure completion.[6] If the reaction stalls, consider increasing the temperature or reaction time incrementally. Ensure the purity and activity of all reagents and catalysts.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is a general procedure for the cyclization of 3-(4-fluorophenoxy)propionic acid.
Materials:
-
3-(4-fluorophenoxy)propionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, add 3-(4-fluorophenoxy)propionic acid.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended to ensure proper mixing of the viscous solution.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add crushed ice to the flask to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: High-Purity 6-Fluorochroman-4-one Purification
This technical support center is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the successful purification of high-purity 6-Fluorochroman-4-one.
Frequently Asked Questions (FAQs)
What are the primary purification techniques for this compound? The most effective and commonly employed methods for purifying this compound are column chromatography and recrystallization. Typically, column chromatography is utilized for the initial purification of the crude product, followed by recrystallization as a final step to achieve a high degree of purity.
What potential impurities should I be aware of in crude this compound? Common impurities may include unreacted starting materials, byproducts from the synthetic process, and other structurally similar compounds. The specific nature and quantity of these impurities will be contingent on the synthetic route employed.
How can I effectively monitor the purity of my this compound sample during the purification process? For a rapid, qualitative assessment of purity and to monitor the progress of column chromatography, Thin-Layer Chromatography (TLC) is a highly effective tool. For precise, quantitative determination of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.[1]
What is a recommended solvent system for the column chromatography of this compound? A gradient system of hexane and ethyl acetate is a common and effective mobile phase for the purification of this compound using a silica gel stationary phase.[1] The optimal gradient will depend on the specific impurity profile of the crude material.
What is a suitable solvent for the recrystallization of this compound? Based on its physicochemical properties, a mixture of ethanol and water, or a combination of a "good" solvent (such as acetone or ethyl acetate) and a "poor" solvent (like hexane), is likely to be effective for the recrystallization process.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Issue | Potential Causes & Solutions |
| Poor separation of this compound from impurities. | Inappropriate Solvent System: The polarity of the eluent may not be optimized. Solution: Systematically adjust the hexane/ethyl acetate ratio. It is advisable to start with a lower polarity and gradually increase it. Utilize TLC to identify the solvent system that provides the best separation, aiming for an Rf value of approximately 0.3-0.4 for the product. Column Overloading: An excessive amount of crude material has been loaded onto the column. Solution: Decrease the quantity of crude product relative to the amount of silica gel. A general guideline is a weight ratio of 1:30 to 1:100 of crude material to silica gel. Column Channeling or Cracking: The silica gel bed is not uniform. Solution: Ensure the silica gel is packed uniformly, free of air bubbles and cracks. Employing the slurry packing method can result in a more homogenous column bed. |
| This compound is not eluting from the column. | Solvent System is Too Non-Polar: The eluent lacks sufficient polarity to mobilize the compound. Solution: Incrementally increase the polarity of the mobile phase by raising the percentage of ethyl acetate in the hexane/ethyl acetate mixture. Compound Degradation on Silica Gel: The compound may exhibit instability on the silica gel stationary phase. Solution: While this compound is generally stable, if degradation is suspected, consider using deactivated silica gel (by incorporating a small amount of triethylamine into the eluent) or an alternative stationary phase such as alumina. |
Recrystallization Troubleshooting
| Issue | Potential Causes & Solutions |
| "Oiling out" of this compound instead of crystallization. | Supersaturated Solution or Rapid Cooling: The compound separates from the solution as a liquid rather than a solid. Solution: Reheat the mixture to redissolve the oil, add a small volume of the "good" solvent to lessen saturation, and permit a slower cooling process. Presence of Impurities: Impurities can impede the formation of crystals. Solution: For highly impure crude products, a preliminary purification step, such as column chromatography, may be necessary prior to recrystallization. |
| Low recovery of purified this compound. | Excessive Solvent Usage: A considerable portion of the product remains dissolved in the mother liquor. Solution: Employ the minimum volume of hot solvent required to completely dissolve the crude material. Washing Crystals with Room Temperature Solvent: The purified crystals are redissolved during the washing step. Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the collected crystals. |
Quantitative Data
The following tables provide a summary of typical data associated with the purification of this compound. Please note that actual results can vary based on specific experimental parameters.
Table 1: Column Chromatography Parameters and Expected Outcomes
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | Initiate with 95:5 (Hexane:Ethyl Acetate), progressively increasing to 80:20 |
| Expected Purity (Post-Chromatography) | >95% (as determined by HPLC) |
| Expected Recovery | 70-85% |
Table 2: Recrystallization Solvents and Anticipated Purity
| Solvent System | Expected Purity (as determined by HPLC) |
| Ethanol/Water | >99% |
| Acetone/Hexane | >99% |
| Ethyl Acetate/Hexane | >99% |
Experimental Protocols
Protocol 1: Column Chromatography Purification of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound via silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical orientation.
-
Place a small plug of cotton or glass wool at the column's base.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, allowing it to pack under gravity while gently tapping the column to promote even settling.
-
Add a thin layer of sand atop the silica gel.
-
Equilibrate the column by passing the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it until the silica gel is fully settled and the eluent runs clear.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Commence elution with the initial mobile phase.
-
Collect the eluent in fractions using test tubes.
-
Monitor the elution of compounds using TLC.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the this compound.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure with a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization of this compound
This protocol details a general method for the final purification of this compound through recrystallization.
Materials:
-
Partially purified this compound
-
Recrystallization solvent(s) (e.g., ethanol, water)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., hot ethanol) and gently heat until the solid is completely dissolved.
-
-
Crystallization:
-
If employing a two-solvent system, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Improving Catalytic Hydrogenation in Chromanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of catalytic hydrogenation for chromanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of chromones to chromanones?
A1: A variety of catalysts are employed, with palladium-on-carbon (Pd/C) being a conventional choice for the hydrogenation of the C2=C3 double bond in chromones.[1][2] Other successful catalytic systems include those based on rhodium, ruthenium, and platinum.[1][3][4] For asymmetric hydrogenation, to produce enantiomerically enriched chromanones, chiral complexes of rhodium and ruthenium are often used.[1][3] Metal-free approaches using Frustrated Lewis Pairs (FLPs) have also been developed.[5]
Q2: What is the primary challenge in the catalytic hydrogenation of chromones?
A2: The primary challenge is achieving chemoselectivity. The main goal is the selective reduction of the C2=C3 alkene bond without over-reducing the carbonyl group at the C4 position to a hydroxyl group (chromanol) or further to a methylene group (chromane).[1] Preventing the cleavage of other functional groups on the molecule is also a key consideration.[6]
Q3: How does hydrogen pressure affect the reaction?
A3: Hydrogen pressure is a critical parameter. Higher pressures generally increase the reaction rate but can also lead to over-reduction of the carbonyl group.[7] Some modern catalytic systems, particularly in asymmetric synthesis, may require very high pressures (e.g., 120-150 bar), which can be a practical drawback.[3] Optimization is key; sometimes, atmospheric pressure is sufficient with an effective catalyst.[8]
Q4: Can solvent choice influence the reaction's efficiency and selectivity?
A4: Absolutely. The choice of solvent significantly impacts reaction rates and selectivity by influencing substrate solubility and interactions with the catalyst surface.[7][9] Common solvents include polar protic solvents like ethanol and methanol, but others such as dioxane or dichloromethane have also been used depending on the specific catalytic system.[2][10][11]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My hydrogenation reaction shows minimal or no conversion of the chromone starting material. What are the potential causes and solutions?
A: Potential Causes & Solutions
-
Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to oxidation or contamination. With heterogeneous catalysts like Pd/C, an old bottle may have reduced activity.[11]
-
Solution: Use a fresh batch of catalyst. Ensure proper inert atmosphere handling (e.g., under nitrogen or argon) before introducing hydrogen.
-
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Sulfur-containing compounds are notorious poisons for palladium catalysts.[11][12][13] Other poisons can include thiols, thioethers, and even trace amounts of heavy metals.[11][14]
-
Solution: Purify the substrate and solvents meticulously before use. Use high-purity hydrogen gas. If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst can sometimes salvage the reaction.[11]
-
-
Insufficient Hydrogen Pressure/Contact: The system may not be adequately pressurized, or there might be poor mixing, preventing efficient contact between the hydrogen gas, substrate, and catalyst.
-
Incorrect Solvent: The starting material may not be fully dissolved in the chosen solvent, limiting its access to the catalyst.
-
Solution: Select a solvent in which the chromone derivative is highly soluble at the reaction temperature.
-
Issue 2: Poor Selectivity / Over-reduction of Carbonyl Group
Q: My reaction is producing a significant amount of chromanol or other over-reduced byproducts instead of the desired chromanone. How can I improve selectivity?
A: Potential Causes & Solutions
-
Harsh Reaction Conditions: High hydrogen pressure, high temperature, or a highly active catalyst can favor the over-reduction of the carbonyl group.[1]
-
Solution: Optimize the reaction conditions. Start with milder conditions: lower the hydrogen pressure (even to atmospheric pressure if possible), reduce the temperature, and decrease the reaction time.[7]
-
-
Inappropriate Catalyst: Some catalysts are inherently more aggressive. For instance, platinum catalysts can sometimes be less selective than palladium for this transformation.[11]
-
Prolonged Reaction Time: Leaving the reaction to run long after the starting material is consumed will increase the likelihood of reducing the less reactive carbonyl group.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the chromone is fully consumed.
-
Issue 3: Inconsistent Results or Poor Reproducibility
Q: I am getting inconsistent yields and product distributions between batches. What could be the cause?
A: Potential Causes & Solutions
-
Catalyst Quality and Loading: Variations in catalyst activity between batches or inconsistent catalyst loading can lead to different outcomes.
-
Solution: Use the same batch of catalyst for a series of experiments. Measure the catalyst amount precisely. For heterogeneous catalysts, ensure the catalyst is well-suspended and not clumped.
-
-
Atmosphere Control: Inconsistent removal of air (oxygen) from the reaction vessel can affect catalyst activation and performance.
-
Solution: Employ a standardized procedure for purging the system with an inert gas (like nitrogen or argon) before introducing hydrogen.
-
-
Substrate Purity: Batch-to-batch variations in the purity of the starting chromone can introduce different levels of catalyst inhibitors.
-
Solution: Ensure consistent purity of the starting material through recrystallization or chromatography.
-
Data Presentation: Catalyst Performance in Chromanone Synthesis
The following tables summarize quantitative data from various studies on the hydrogenation of chromones and related substrates.
Table 1: Asymmetric Hydrogenation of Chromones
| Catalyst System | Substrate | H₂ Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru-NHC Complex | Substituted Chromones | 120 - 150 | 5 - 25 | 36 | Good | 91 - 99 | [3] |
| Chiral Rhodium Complex | 2-carboxy-4-chromone | Gas | N/A | N/A | N/A | 81 | [1] |
| Achiral Borane / Chiral Phosphoric Acid (FLP) | 3-substituted Chromones | N/A | N/A | N/A | High | up to 95 | [5] |
Table 2: General Hydrogenation of Flavanones (structurally similar to Chromanones)
| Catalyst System | Substrate | Solvent | Time (h) | Product(s) | Yield (%) | Reference |
| 20 mol% Pd/C | Flavanone | Ethanol | 24 | 1,3-diarylpropane | 98 | [2] |
| 20 mol% Pd/C | 4'-Methylflavanone | Ethanol | 24 | Dihydrochalcone & 1,3-diarylpropane | 40 & 58 | [2] |
| 10 mol% Pd/C + 10 mol% Pd(OH)₂ | 4'-Methylflavanone | Ethanol | 24 | 1,3-diarylpropane | 98 | [2] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of a Chromone using Pd/C
This protocol is a generalized procedure based on common practices in the literature.[2][8] Researchers should adapt it based on their specific substrate and equipment.
1. Materials and Setup:
-
Chromone derivative (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
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Solvent (e.g., Ethanol, Ethyl Acetate), sufficient to dissolve the substrate
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Hydrogen gas (high purity)
-
Two or three-neck round-bottom flask equipped with a magnetic stir bar
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Hydrogenation apparatus (e.g., a balloon filled with H₂ or a Parr hydrogenator)
2. Procedure:
-
Vessel Preparation: Add the chromone substrate (1.0 mmol) and the magnetic stir bar to the reaction flask.
-
Catalyst Addition: Under a stream of inert gas (Nitrogen or Argon), carefully add the 10% Pd/C catalyst (5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Solvent Addition: Add the solvent (e.g., 10-20 mL of ethanol) via syringe.
-
System Purge: Seal the flask and purge the system to remove all oxygen. This is typically done by evacuating the flask under vacuum and refilling it with an inert gas, repeating this cycle 3-5 times. Finally, evacuate and fill the flask with hydrogen gas.
-
Reaction: Begin vigorous stirring to ensure the catalyst is suspended. Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized vessel) at the desired temperature (often room temperature).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere if possible) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous Pd/C catalyst. Wash the filter pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude chromanone. Purify the product as necessary, typically by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for chromanone synthesis via catalytic hydrogenation.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common hydrogenation problems.
References
- 1. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts [repository.cam.ac.uk]
- 10. Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 13. ne-chemcat.co.jp [ne-chemcat.co.jp]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics | CoLab [colab.ws]
Challenges in the decarboxylation step of 6-Fluorochroman-4-one synthesis
Welcome to the technical support center for the synthesis of 6-Fluorochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis, with a specific focus on the critical decarboxylation step of 6-fluoro-4-oxochroman-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound via decarboxylation?
A1: The most common and direct precursor is 6-fluoro-4-oxochroman-2-carboxylic acid. This intermediate is typically synthesized from p-fluorophenol through a multi-step process involving reaction with an acetylene dicarboxylate, hydrolysis, cyclization, and hydrogenation.
Q2: What are the primary methods for the decarboxylation of 6-fluoro-4-oxochroman-2-carboxylic acid?
A2: The two primary methods suggested for the decarboxylation of similar chromanone carboxylic acids are thermal decarboxylation and copper-catalyzed decarboxylation. Due to the β-keto acid nature of the precursor, decarboxylation is generally feasible under heating.
Q3: Why is the decarboxylation step challenging?
A3: The main challenges in the decarboxylation of 6-fluoro-4-oxochroman-2-carboxylic acid include:
-
Incomplete reaction: The reaction may not go to completion, leading to a mixture of starting material and product, which can be difficult to separate.
-
Low yield: Side reactions or product degradation under harsh thermal conditions can lead to lower than expected yields.
-
Side product formation: At elevated temperatures, side reactions such as decomposition or polymerization of the starting material or product may occur.
-
Reaction monitoring: Determining the reaction endpoint can be challenging without proper analytical techniques like TLC, HPLC, or GC.
Q4: Can the Krapcho decarboxylation be used for this synthesis?
A4: The Krapcho decarboxylation is a powerful method for the decarboxylation of esters bearing a β-electron-withdrawing group. To apply this method, 6-fluoro-4-oxochroman-2-carboxylic acid would first need to be esterified (e.g., to its methyl or ethyl ester). The resulting β-keto ester could then be subjected to Krapcho conditions, typically using a salt like lithium chloride in a high-boiling solvent such as DMSO with water at elevated temperatures. This method can be advantageous as it often proceeds under milder conditions than direct thermal decarboxylation of the acid, potentially reducing side product formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low for thermal decarboxylation. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or HPLC. For thermal decarboxylation, temperatures in the range of 150-200°C may be required.[1] |
| Inactive catalyst in copper-catalyzed decarboxylation. | Ensure the copper catalyst (e.g., copper powder, copper(I) oxide) is fresh and not oxidized. Consider using a co-catalyst or ligand like quinoline to enhance catalytic activity. | |
| Incomplete Reaction | Insufficient reaction time. | Extend the reaction time and monitor the disappearance of the starting material. |
| Equilibrium has been reached. | If conducting the reaction under vacuum, ensure a good vacuum is maintained to effectively remove CO2 and drive the reaction to completion. | |
| Formation of Dark-Colored Byproducts | Decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time. If using a solvent, ensure it is high-boiling and inert. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation | Product is volatile. | If performing a vacuum distillation for purification, use a cooled receiving flask and ensure the vacuum is not too high, which could lead to product loss. |
| Product co-elutes with starting material during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. Consider a different purification technique, such as crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid (Precursor)
This protocol is a generalized representation based on common synthetic routes.
-
Reaction of p-Fluorophenol and Diethyl Malonate: In a suitable reactor, p-fluorophenol is reacted with diethyl malonate in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The reaction mixture is heated to reflux for several hours.
-
Hydrolysis: The resulting intermediate is hydrolyzed using an aqueous base (e.g., sodium hydroxide) to yield the corresponding dicarboxylic acid.
-
Cyclization: The dicarboxylic acid is then cyclized using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures to form 6-fluoro-4-oxochroman-2-carboxylic acid.
-
Purification: The crude product is typically precipitated by pouring the reaction mixture into ice water, filtered, washed, and can be further purified by recrystallization.
Protocol 2: Thermal Decarboxylation of 6-fluoro-4-oxochroman-2-carboxylic acid (Suggested Method)
Disclaimer: This is a suggested protocol based on general procedures for β-keto acid decarboxylation and may require optimization.
-
Setup: Place 6-fluoro-4-oxochroman-2-carboxylic acid in a round-bottom flask equipped with a distillation apparatus and a vacuum connection.
-
Heating: Heat the flask gradually in an oil bath. The decarboxylation is expected to occur at temperatures between 150-200°C.[1]
-
Reaction Monitoring: Monitor the reaction by observing the evolution of CO2 gas (bubbling). The reaction is complete when gas evolution ceases.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Decarboxylation of 6-fluoro-4-oxochroman-2-carboxylic acid (Suggested Method)
Disclaimer: This is a suggested protocol based on analogous reactions and may require optimization.
-
Setup: In a round-bottom flask, combine 6-fluoro-4-oxochroman-2-carboxylic acid, a catalytic amount of copper powder or copper(I) oxide, and a high-boiling solvent such as quinoline.
-
Heating: Heat the reaction mixture to a high temperature, typically in the range of 200-250°C.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and filtered to remove the catalyst. The filtrate is then washed with an acidic solution (e.g., dilute HCl) to remove the quinoline, followed by washing with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.
Quantitative Data Summary
The following table summarizes typical reaction parameters for decarboxylation reactions of analogous β-keto acids. Note: This data is for illustrative purposes and may need to be optimized for the specific synthesis of this compound.
| Method | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Reagents |
| Thermal Decarboxylation | 150 - 200 | 1 - 5 | 60 - 80 | None (neat or in high-boiling solvent) |
| Copper-Catalyzed Decarboxylation | 200 - 250 | 2 - 8 | 70 - 90 | Copper powder or Cu2O, Quinoline |
| Krapcho Decarboxylation (of ester) | 140 - 180 | 4 - 24 | 80 - 95 | LiCl, DMSO/H2O |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in decarboxylation.
References
Technical Support Center: Catalyst Recyclability in 6-Fluorochroman-4-one Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst recyclability in the synthesis of 6-Fluorochroman-4-one.
Troubleshooting Guide
Issue: Significant decrease in catalyst activity after the first cycle.
Possible Causes and Solutions:
-
Catalyst Poisoning: Impurities in the substrate or solvent can bind to the active sites of the catalyst, rendering it inactive.[1]
-
Troubleshooting Steps:
-
Analyze Feedstock: Ensure the purity of your this compound precursor and solvents using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Purify Starting Materials: If impurities are detected, purify the starting materials and solvents through distillation, recrystallization, or column chromatography.
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Use of Scavengers: In some cases, adding a scavenger resin can help remove specific catalyst poisons.
-
-
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Thermal Degradation (Sintering): High reaction or work-up temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[2]
-
Troubleshooting Steps:
-
Optimize Temperature: Re-evaluate the reaction and catalyst work-up temperatures. Lowering the temperature, even if it slightly increases reaction time, can often preserve catalyst activity.
-
Inert Atmosphere: Conduct the reaction and catalyst recovery under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation at higher temperatures.
-
-
-
Leaching of the Active Component: For supported catalysts, the active catalytic species may detach from the support material and be lost during work-up.
-
Troubleshooting Steps:
-
Analyze the Filtrate: After recovering the catalyst, analyze the reaction filtrate for traces of the catalyst's active component.
-
Modify Catalyst Support: Consider using a different support material or a stronger linkage between the active species and the support.
-
-
-
Mechanical Stress: Aggressive stirring or harsh filtration methods can physically damage the catalyst, leading to fragmentation and loss of activity.
-
Troubleshooting Steps:
-
Optimize Agitation: Use an overhead stirrer with a paddle designed for gentle mixing of slurries, rather than a magnetic stir bar that can grind the catalyst.
-
Gentle Filtration: Use a Büchner funnel with a suitable filter paper or a sintered glass funnel. Avoid excessive vacuum that could cause the catalyst to cake and be difficult to handle.
-
-
Issue: Difficulty in separating the catalyst from the reaction mixture.
Possible Causes and Solutions:
-
Fine Catalyst Particles: The catalyst may be too fine, passing through the filtration medium.
-
Troubleshooting Steps:
-
Use of a Finer Filter: Employ a membrane filter with a smaller pore size.
-
Centrifugation: If filtration is ineffective, centrifuge the reaction mixture to pellet the catalyst, then decant the supernatant.[3]
-
Flocculation: In some cases, adding a small amount of a flocculating agent can help agglomerate the catalyst particles, making them easier to filter.
-
-
-
Catalyst Solubility: The catalyst may have some solubility in the reaction solvent.
-
Troubleshooting Steps:
-
Solvent Screening: After the reaction, perform a solvent swap to a solvent in which the catalyst is insoluble before filtration.
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Precipitation: If using a soluble organocatalyst, it can be precipitated by adding an anti-solvent.[3]
-
-
-
Use of Magnetic Catalysts: For catalysts supported on magnetic nanoparticles, inefficient separation can occur if the magnetic field is too weak or if the nanoparticles have lost their magnetic properties.
-
Troubleshooting Steps:
-
Stronger Magnet: Use a stronger external magnet to ensure complete recovery of the magnetic catalyst.[4]
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Catalyst Characterization: After several cycles, characterize the magnetic properties of the catalyst to check for any degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the asymmetric synthesis of this compound and related compounds?
A1: Both organocatalysts and biocatalysts are commonly employed. Chiral organocatalysts, such as those based on proline or cinchona alkaloids, are used for various asymmetric transformations.[3][5] Biocatalysts, specifically ketoreductases (KREDs), are highly effective for the stereoselective reduction of the ketone to the corresponding alcohol, a key step in many synthetic routes.[6]
Q2: How can I regenerate a deactivated catalyst?
A2: Regeneration methods depend on the nature of the catalyst and the cause of deactivation.
-
For coke formation: The catalyst can sometimes be regenerated by controlled oxidation (burning off the carbon deposits).[2]
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For poisoning: A mild acid or base wash may remove some poisons. In other cases, a specific chemical treatment might be necessary to restore the active sites.[1]
-
For biocatalysts (enzymes): Regeneration is not typically performed. Instead, the focus is on maintaining activity for as long as possible through optimized reaction conditions and gentle handling.
Q3: How many times can I typically recycle a catalyst for this compound synthesis?
A3: The number of possible cycles varies greatly depending on the catalyst's stability and the reaction conditions. A robust heterogeneous organocatalyst might be recyclable for 5-10 cycles with only a minor drop in performance.[3] Biocatalysts, when used under optimal conditions, can also be reused multiple times.
Q4: What is a good method for storing a recycled catalyst?
A4: After recovery and washing, the catalyst should be dried under vacuum at a low temperature to remove any residual solvent. It should then be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent deactivation from air or moisture.
Quantitative Data on Catalyst Performance
Table 1: Representative Performance of a Recycled Biocatalyst (Ketoreductase) in the Asymmetric Reduction of a Fluorinated Chromanone Precursor
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 98 | >99 |
| 2 | 97 | >99 |
| 3 | 96 | 99 |
| 4 | 94 | 98 |
| 5 | 91 | 98 |
Data is representative and based on typical performance for similar substrates.
Table 2: Representative Performance of a Recycled Heterogeneous Organocatalyst in Asymmetric Synthesis
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 99 | 96 |
| 2 | 99 | 96 |
| 3 | 98 | 95 |
| 4 | 97 | 95 |
| 5 | 95 | 94 |
Data is representative and based on typical performance for similar asymmetric reactions.[5]
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of a Prochiral Fluorinated Chroman-4-one
This protocol is adapted for the synthesis of a chiral fluorinated chroman-4-ol, a key intermediate.[6]
-
Reaction Setup:
-
In a jacketed reaction vessel, prepare a 0.1 M phosphate buffer.
-
To the buffer, add D-glucose (as a co-substrate for coenzyme regeneration), a ketoreductase (KRED), a glucose dehydrogenase (GDH), and NADP+.
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Adjust the pH to 7.0 and maintain the temperature at 30°C.
-
-
Substrate Addition:
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Once the temperature and pH are stable, add the this compound substrate to the reaction mixture.
-
-
Reaction Monitoring:
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Maintain the reaction at 30°C and pH 7.0 with continuous stirring for 24 hours. Monitor the reaction progress using TLC or HPLC.
-
-
Catalyst and Product Work-up:
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Cool the reaction mixture to room temperature.
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Denature the enzymes by adjusting the pH or by heating, then filter to remove the solid protein.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Recovery and Reuse of a Heterogeneous Organocatalyst
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Catalyst Separation:
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After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by filtration through a sintered glass funnel or by centrifugation.[3]
-
-
Washing:
-
Wash the recovered catalyst sequentially with the reaction solvent followed by a more volatile solvent (e.g., diethyl ether or dichloromethane) to remove any adsorbed products or unreacted starting materials.
-
-
Drying:
-
Dry the washed catalyst under high vacuum for several hours to ensure the complete removal of solvents.
-
-
Reuse:
-
The dried catalyst can then be used directly in a subsequent reaction under the same conditions.
-
Visualizations
Caption: General workflow for catalyst recycling in a chemical synthesis.
Caption: Biocatalytic cycle with coenzyme regeneration.
References
- 1. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Refinement of cyclization conditions using sulfuric acid versus polyphosphoric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in intramolecular cyclization reactions, with a focus on the comparative use of sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA).
Comparative Overview: Sulfuric Acid vs. Polyphosphoric Acid
Both sulfuric acid and polyphosphoric acid are strong protic acids widely employed as catalysts in a variety of intramolecular cyclization reactions, such as the Fischer indole synthesis and the Bischler-Napieralski reaction.[1][2] The choice between these two reagents can significantly impact reaction yield, purity of the product, and the occurrence of side reactions.
Polyphosphoric Acid (PPA) is a viscous liquid mixture of orthophosphoric acid and linear phosphoric acids.[3] It is a powerful dehydrating agent, and its acidity is comparable to 100% sulfuric acid.[1] A key advantage of PPA is its lower propensity to cause oxidation of the substrate compared to sulfuric acid.[1] Furthermore, PPA can often dissolve organic compounds, creating a homogenous reaction mixture.[1]
Sulfuric Acid (H₂SO₄) is a strong mineral acid and a potent dehydrating agent.[4] In cyclization reactions, it acts as a catalyst by protonating a functional group to facilitate intramolecular attack.[5] However, its strong oxidizing nature and tendency to promote side reactions, such as sulfonation, can be significant drawbacks.[6]
Frequently Asked Questions (FAQs)
Q1: When should I choose polyphosphoric acid over sulfuric acid for my cyclization reaction?
A1: Polyphosphoric acid is often preferred under the following circumstances:
-
Sensitive Substrates: If your substrate is prone to oxidation or charring, PPA is a milder alternative to sulfuric acid.[1]
-
Poor Solubility: PPA can act as both a catalyst and a solvent for many organic compounds, which can be advantageous for substrates with poor solubility in other strong acids.[1]
-
Dehydration-driven Cyclizations: PPA is an excellent dehydrating agent and is particularly effective in reactions where the removal of water is crucial for driving the equilibrium towards the cyclized product.[7]
-
Less Reactive Substrates: Due to its high acidity and dehydrating properties, PPA can be more effective for less reactive substrates that fail to cyclize with other acids.
Q2: What are the main side reactions to be aware of when using sulfuric acid?
A2: The most common side reactions associated with sulfuric acid in this context are:
-
Sulfonation: Aromatic substrates can undergo electrophilic aromatic substitution with sulfur trioxide (present in fuming sulfuric acid or formed from the acid itself) to yield sulfonic acid byproducts.[6] This is a reversible reaction and can sometimes be used as a protecting group strategy.[8]
-
Dehydration/Elimination: For substrates containing alcohol functionalities, sulfuric acid can catalyze dehydration to form alkenes, which may compete with or precede the desired cyclization.[5][9] The reaction temperature can influence the selectivity between elimination and cyclization.[5]
-
Charring/Oxidation: The strong oxidizing nature of concentrated sulfuric acid can lead to the decomposition and charring of organic substrates, especially at elevated temperatures.
Q3: What are the common challenges when working with polyphosphoric acid?
A3: The primary challenges when using PPA are:
-
High Viscosity: PPA is a highly viscous liquid, which can make it difficult to handle and stir, especially at room temperature.[10] Heating the PPA (e.g., to 60-80°C) can significantly reduce its viscosity and improve mixing.
-
Exothermic Workup: The workup of PPA reactions requires caution. The addition of water to PPA is highly exothermic and should be done slowly and with cooling (e.g., by pouring the reaction mixture onto crushed ice).[10]
-
Product Isolation: The viscous nature of PPA can sometimes complicate the isolation of the product. Thorough quenching and extraction are necessary.
Q4: Can I use sulfuric acid or PPA for intramolecular Friedel-Crafts acylations?
A4: Yes, both acids can be used for intramolecular Friedel-Crafts acylations, particularly for the cyclization of aryl-substituted carboxylic acids to form cyclic ketones.[10][11] PPA is a classical reagent for this transformation.[10] Sulfuric acid can also be effective, although the potential for sulfonation of the aromatic ring should be considered.[11]
Troubleshooting Guides
Problem 1: Low or No Yield of the Cyclized Product
| Possible Cause | Sulfuric Acid Specifics | Polyphosphoric Acid Specifics | General Recommendations |
| Insufficient Acidity/Catalyst Activity | The concentration of sulfuric acid may be too low. | The grade of PPA may be inadequate (commercial PPA is typically 82-85% P₂O₅).[3] | Use a higher concentration of acid. Ensure the acid is fresh and has not absorbed atmospheric moisture. |
| Low Reaction Temperature | Many cyclizations require thermal energy to overcome the activation barrier. | PPA reactions often require heating to 100-120°C for the reaction to proceed and to reduce viscosity.[12] | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Substrate Deactivation | Strongly electron-withdrawing groups on an aromatic ring can inhibit electrophilic aromatic substitution. | Similar to sulfuric acid, PPA-catalyzed cyclizations are less effective with deactivated aromatic systems. | Consider using a more activated substrate if possible. |
| Side Reactions Dominating | Dehydration to an alkene or sulfonation of the aromatic ring may be occurring faster than cyclization. | In some cases, intermolecular reactions can compete with the desired intramolecular cyclization. | Optimize reaction temperature and time. For H₂SO₄, consider using a lower concentration or a different acid. |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Sulfuric Acid Specifics | Polyphosphoric Acid Specifics | General Recommendations |
| Sulfonation | Aromatic substrates can be sulfonated, leading to polar byproducts. | Not a common side reaction with PPA. | Purify the product by chromatography. To avoid sulfonation, consider using PPA or another non-sulfonating acid. |
| Dehydration/Elimination Products | Formation of alkenes from alcohol precursors is a common side reaction. | PPA can also cause dehydration, but its primary role is often as a cyclizing agent. | Lowering the reaction temperature may favor cyclization over elimination. |
| Rearrangements | Carbocation intermediates formed during the reaction can undergo rearrangements (e.g., Wagner-Meerwein) leading to isomeric products. | Rearrangements are also possible with PPA, especially with substrates that form unstable carbocations. | Choose reaction conditions that favor a direct cyclization pathway, if possible. |
| Incomplete Reaction | Unreacted starting material is a common impurity. | Similar to sulfuric acid. | Increase reaction time or temperature. Ensure efficient mixing, especially with viscous PPA. |
Data Presentation: Comparative Yields in Fischer Indole Synthesis
The following table summarizes reported yields for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine using different acid catalysts. It is important to note that reaction conditions vary, and these values should be used as a general guide.
| Acid Catalyst | Reaction Conditions | Reported Yield | Reference |
| Zinc Chloride (anhydrous) | Phenylhydrazone and ZnCl₂ heated to 170°C. | 72-80% | [13] |
| Polyphosphoric Acid (PPA) | Phenylhydrazone added to PPA at 100-120°C for 10 min. | ~75% (calculated from experimental data) | [12][14] |
| Phosphoric Acid / Sulfuric Acid | Cyclization of the phenylhydrazone in a mixture of phosphoric and sulfuric acid. | Not explicitly stated. | [15] |
| Methanesulfonic Acid | Phenylhydrazone heated in methanesulfonic acid. | Not explicitly stated, but presented as an effective method. | [16] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole using Polyphosphoric Acid
This protocol is adapted from literature procedures for the synthesis of 2-phenylindole.[12]
Step 1: Formation of Acetophenone Phenylhydrazone
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In a round-bottom flask, combine acetophenone (1.0 eq), phenylhydrazine (1.0 eq), and ethanol.
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Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture under reflux (e.g., in a boiling water bath) for 15-30 minutes.
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Cool the reaction mixture to room temperature and then in an ice bath to crystallize the phenylhydrazone.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
Step 2: Cyclization to 2-Phenylindole
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In a separate beaker or flask, carefully heat polyphosphoric acid (approximately 10 times the weight of the phenylhydrazone) to 100-120°C in a water bath, with stirring.
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Slowly and carefully add the dried acetophenone phenylhydrazone to the hot PPA in portions. The reaction is exothermic.
-
Continue to heat and stir the mixture at 100-120°C for 10 minutes.
-
Allow the mixture to cool slightly, then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a 10% sodium hydroxide solution until it is alkaline.
-
Collect the precipitated crude 2-phenylindole by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Protocol 2: Intramolecular Cyclization using Sulfuric Acid (General Procedure)
This is a general procedure for an intramolecular Friedel-Crafts type cyclization of an appropriate carboxylic acid precursor.
-
Place the carboxylic acid substrate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add concentrated sulfuric acid to the flask with cooling in an ice bath. The amount of sulfuric acid will depend on the scale and nature of the substrate, but it often serves as both catalyst and solvent.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 90°C) and maintain for the required reaction time (e.g., 1.5 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Mandatory Visualizations
Caption: Workflow for selecting between H₂SO₄ and PPA.
Caption: Troubleshooting guide for low-yield cyclization.
References
- 1. panchemica.com [panchemica.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Sulfuric acid and reactions with it | MEL Chemistry [melscience.com]
- 5. youtube.com [youtube.com]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. ccsenet.org [ccsenet.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. Preparation of 2-phenylindole | PDF [slideshare.net]
- 16. scribd.com [scribd.com]
Strategies for selective ketone retention during hydrogenation reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) for achieving selective ketone retention during catalytic hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in retaining a ketone group during hydrogenation?
The main challenge is that common hydrogenation catalysts, such as Palladium on Carbon (Pd/C) and Raney Nickel, are highly active for reducing both ketones and other functional groups like nitroarenes, alkenes, or alkynes.[1][2] The goal is to modulate the catalyst's activity or choose a catalytic system that preferentially reduces the target functional group while leaving the carbonyl group of the ketone intact.
Q2: What is the general principle for achieving chemoselectivity for another functional group over a ketone?
Achieving this selectivity relies on exploiting the differences in how functional groups interact with the catalyst surface. The strategy is typically to make the ketone less reactive or the catalyst less capable of activating it. This can be accomplished through several methods:
-
Catalyst Selection: Using catalysts with inherent selectivity, such as certain gold or manganese-based systems.[3][4]
-
Catalyst Modification (Poisoning): Introducing a substance that selectively deactivates the catalytic sites responsible for ketone reduction.[5]
-
Reaction Condition Optimization: Adjusting temperature, pressure, and solvent to find a window where the target functional group reacts much faster than the ketone.[6][7]
-
Alternative Reducing Agents: Employing chemical reducing agents like tin(II) chloride or transfer hydrogenation reagents that are milder and more selective than high-pressure hydrogen gas.[8][9]
Q3: Are there catalysts that are naturally selective for other groups over ketones?
Yes, certain catalyst systems show high intrinsic chemoselectivity. For instance, gold nanoparticles supported on titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃) have been shown to be highly effective for the chemoselective hydrogenation of nitro groups in the presence of ketones under mild conditions.[4] Similarly, specific manganese pincer complexes can selectively hydrogenate C=C double bonds in α,β-unsaturated ketones, leaving the C=O bond untouched.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at selective ketone retention.
Problem 1: Both my target functional group (e.g., nitro group) and ketone are being reduced.
-
Cause: The catalyst you are using (e.g., standard Pd/C, Raney Ni) is too active under the current conditions.[1]
-
Solution 1: Modify the Catalyst. Introduce a catalyst "poison" or modifier that selectively inhibits ketone hydrogenation. For Pd/C, adding a small amount of diphenyl sulfide (Ph₂S) can suppress its activity towards certain groups, enhancing selectivity for others.[5] Another classic example is the Lindlar catalyst (Pd/CaCO₃ poisoned with lead), which is designed to be less active.[10]
-
Solution 2: Change Reaction Conditions. Lower the hydrogen pressure and reaction temperature. Ketone reduction often requires more forcing conditions than the reduction of more labile groups like nitro compounds or alkynes.[6][11] Running the reaction at or near atmospheric pressure (e.g., with a hydrogen balloon) can often provide the desired selectivity.
-
Solution 3: Switch to a More Selective Catalyst. If possible, switch to a catalyst known for its chemoselectivity, such as supported gold nanoparticles (Au/TiO₂) for nitro group reduction.[4]
-
Solution 4: Use a Chemical Reducing Agent. Move away from catalytic hydrogenation. For reducing a nitro group in the presence of a ketone, reagents like tin(II) chloride (SnCl₂) in ethanol are highly effective and will not touch the ketone.[8]
Problem 2: The reaction is very slow or stalls completely after trying to make conditions milder.
-
Cause: The reaction conditions are now too mild for the target functional group, or the catalyst has been deactivated by impurities.
-
Solution 1: Check Substrate and Solvent Purity. Ensure your substrate and solvent are free from potential catalyst poisons (e.g., sulfur or nitrogen compounds not part of the intended reaction).
-
Solution 2: Moderate Increase in Pressure/Temperature. Gradually increase the hydrogen pressure or temperature in small increments, monitoring the reaction closely by TLC or LC/MS to find a balance between an acceptable reaction rate and the onset of ketone reduction.
-
Solution 3: Consider Transfer Hydrogenation. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or hydrazine hydrate with Pd/C, can be a milder yet effective alternative to using hydrogen gas directly.[8][9] This method often proceeds under reflux conditions at atmospheric pressure and can show excellent selectivity.
Problem 3: I am observing undesired side reactions, such as dehalogenation or benzyl group removal.
-
Cause: The catalyst, particularly Pd/C, is also highly active for hydrogenolysis reactions.
-
Solution 1: Choose an Alternative Catalyst. Raney Nickel is often used to reduce nitro groups when dehalogenation is a concern.[2] For substrates with benzyl protecting groups, catalysts based on platinum or alternative methods like transfer hydrogenation may offer better selectivity.[5]
-
Solution 2: Use a Non-Hydrogenolysis Method. Reagents like SnCl₂ or iron powder in acidic media will reduce nitro groups without cleaving halogens or common protecting groups.[2][8]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the selective reduction of a nitro group in a nitroaryl ketone to the corresponding amino ketone.
| Catalyst System | Hydrogen Source | Typical Conditions | Substrate | Selectivity for Amino Ketone | Comments |
| 10% Pd/C | H₂ (gas) | 1-10 atm H₂, 25-50°C, MeOH | p-Nitroacetophenone | Low to Moderate | High activity often leads to over-reduction to the amino alcohol without careful control or modification.[1] |
| Au/TiO₂ | H₂ (gas) | 3 bar H₂, 80°C, Dioxane | Substituted Nitroaryl Ketones | Excellent (>99%) | Gold catalysts show high intrinsic chemoselectivity for the nitro group over ketones and other reducible groups.[4] |
| Mn-Pincer Complex | H₂ (gas) | 80 bar H₂, 130°C, Toluene | Halogenated Nitroarenes | High | Tolerates a wide range of functional groups, but ketones may be partially reduced under general conditions.[3][12] |
| SnCl₂·2H₂O | (Self) | Reflux, Ethanol | Aromatic Nitro Ketones | Excellent (>99%) | A stoichiometric chemical reductant; highly selective for the nitro group and avoids issues with catalytic hydrogenolysis.[8] |
| Pd/C | HCOONH₄ | Reflux, Methanol | Aromatic Nitro Ketones | High to Excellent | Transfer hydrogenation is a mild and often highly selective method that avoids high-pressure H₂ gas.[8] |
Experimental Protocols
Protocol 1: Selective Nitro Group Reduction using Tin(II) Chloride
This protocol is highly effective for reducing an aromatic nitro group while preserving a ketone.
-
Materials:
-
Aromatic nitro ketone (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Absolute Ethanol or Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro ketone (1.0 eq) in absolute ethanol (or ethyl acetate) to make an approximately 0.2 M solution.
-
Add solid tin(II) chloride dihydrate (4-5 eq) to the solution in portions.
-
Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using TLC or LC-MS. The reaction is usually complete within 1-4 hours.
-
After completion, cool the reaction to room temperature and carefully pour it over crushed ice.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts (a white precipitate will form). Check the pH to ensure it is basic (pH > 8).
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino ketone.[8]
-
Purify the product as needed by column chromatography or recrystallization.
-
Protocol 2: Selective Nitro Group Reduction via Catalytic Transfer Hydrogenation
This method uses Pd/C but avoids high-pressure hydrogen gas, often leading to improved selectivity.
-
Materials:
-
Aromatic nitro ketone (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Ammonium formate (HCOONH₄) (4.0 - 6.0 eq)
-
Methanol or Ethanol
-
-
Procedure:
-
To a solution of the aromatic nitro ketone (1.0 eq) in methanol or ethanol, add ammonium formate (4-6 eq).
-
Carefully add 10% Pd/C (5-10 mol%) to the flask. Caution: Pd/C can be pyrophoric; handle with care.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often vigorous at the start and is typically complete within 1-3 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.
-
The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.[8]
-
Visualizations
Caption: Troubleshooting workflow for poor selectivity in ketone retention.
Caption: Conceptual diagram of selective catalyst modification (poisoning).
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 6. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Addressing stability issues of 6-Fluorochroman-4-one under various conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Fluorochroman-4-one. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended general storage and handling conditions for this compound?
A: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is between 0-8°C.[2] When handling the compound, it is crucial to use personal protective equipment, including safety glasses, gloves, and a lab coat, and to ensure adequate ventilation to avoid dust formation.[1] Avoid contact with skin and eyes.[1]
Q2: My compound shows signs of degradation even under recommended storage. What could be the cause?
A: Unexpected degradation can arise from several factors:
-
Moisture: Ensure the container is tightly sealed as the compound can be sensitive to moisture.
-
Contamination: Use clean spatulas and equipment to prevent cross-contamination with incompatible materials.
-
Temperature Fluctuations: Frequent freeze-thaw cycles or exposure to higher temperatures can accelerate degradation. Store in smaller aliquots to minimize this.
-
Light Exposure: Although specific data is limited, similar chemical structures can be light-sensitive. Storing in an amber vial or in the dark is a good precautionary measure.
Q3: How stable is this compound in common organic solvents?
A: While specific stability data in various solvents is not extensively published, based on its structure, this compound is expected to be stable in common aprotic organic solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), and N,N-Dimethylformamide (DMF) for short-term experimental use. However, long-term storage in solution is not recommended without performing a stability study. Protic solvents like methanol or ethanol may be less ideal for long-term storage due to potential reactivity with the ketone group.
Q4: Is this compound sensitive to pH? What happens under acidic or basic conditions?
A: The chroman-4-one scaffold, which includes ester and amide-like linkages, can be susceptible to hydrolytic degradation under strong acidic or basic conditions.[3] Acid-catalyzed cyclization is a step in its synthesis, suggesting stability in sulfuric acid at moderate temperatures (≤30°C).[4] However, exposure to strong bases or elevated temperatures in aqueous acidic/basic solutions could lead to ring-opening or other degradation pathways. It is recommended to maintain solutions at a neutral pH for maximum stability.
Q5: What are the likely degradation products of this compound?
A: While specific degradation pathways are not detailed in the literature, potential degradation could involve:
-
Oxidation: The ketone group could be susceptible to oxidation.
-
Hydrolysis: Under harsh pH conditions, the ether linkage in the chroman ring could potentially undergo hydrolysis.
-
Photodegradation: Exposure to UV light may lead to the formation of radical species and subsequent degradation products.[3]
Identifying unknown peaks in your analytical run (e.g., by HPLC) that grow over time is the best indicator of degradation.
Data & Protocols
Stability & Storage Summary
| Condition | Recommended Temperature | Container | Expected Stability |
| Solid (Long-term) | 0-8 °C[2] | Tightly sealed, opaque or amber vial | High |
| In Aprotic Solvent (e.g., DMSO, ACN) | -20 °C or -80 °C | Tightly sealed vial | Moderate (prepare fresh, use promptly) |
| In Protic Solvent (e.g., Methanol, Ethanol) | -20 °C or -80 °C | Tightly sealed vial | Lower (use immediately) |
| Aqueous Solution (Neutral pH) | 2-8 °C | Tightly sealed vial | Low (prepare fresh for each experiment) |
Chemical Compatibility
| Substance Class | Compatibility | Notes |
| Aprotic Solvents (DMSO, DMF, Acetonitrile) | Good | Recommended for stock solutions. |
| Ethers (THF, Diethyl ether) | Good | Suitable for reactions and short-term storage. |
| Halogenated Solvents (DCM, Chloroform) | Good | Suitable for reactions and purification. |
| Protic Solvents (Methanol, Ethanol, Water) | Fair | Potential for ketal formation or hydrolysis. Use promptly. |
| Strong Acids (e.g., conc. H₂SO₄, HCl) | Poor | Risk of hydrolysis and other degradation.[4] |
| Strong Bases (e.g., NaOH, KOH) | Poor | High risk of hydrolysis and degradation. |
| Strong Oxidizing Agents | Poor | Ketone moiety may be susceptible to oxidation. |
| Strong Reducing Agents | Poor | Ketone can be reduced to an alcohol. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing an HPLC method to separate this compound from its potential degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Develop a gradient method to ensure separation of the parent compound from more polar or non-polar degradants.
-
Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Detection: Use a PDA or UV detector. Determine the optimal wavelength for this compound by running a scan (typically around 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or DMSO at ~1 mg/mL. Dilute to a working concentration (e.g., 50 µg/mL) with the initial mobile phase composition.
-
Method Validation: Once degradants are observed (see Protocol 2), validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.[3]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand stability and generate potential degradation products for analytical method validation.
-
Prepare Samples: Prepare solutions of this compound (~100 µg/mL) in the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours, then dissolve.[3]
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 48 hours.[3]
-
-
Neutralization: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method (Protocol 1).
-
Peak Purity: Use a PDA detector to assess peak purity of the parent compound to ensure no degradants are co-eluting. The goal is to achieve 10-20% degradation.
Visualizations
Caption: Workflow for conducting a forced degradation study.
Caption: Troubleshooting logic for unexpected compound degradation.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. fishersci.dk [fishersci.dk]
- 2. chemimpex.com [chemimpex.com]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|High-Purity Research Chemical [benchchem.com]
Validation & Comparative
Validating the Anticancer Activity of 6-Fluorochroman-4-one Derivatives In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of 6-Fluorochroman-4-one derivatives against established anticancer agents. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays to facilitate reproducibility and further investigation.
Comparative Anticancer Activity
The in vitro cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the available IC50 values for select chroman-4-one derivatives and commonly used anticancer drugs, providing a basis for performance comparison.
Table 1: In Vitro Anticancer Activity of Chroman-4-one Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390) | L1210 Leukemia | >80% growth inhibition | [1] |
| MX-1 Breast Carcinoma | >90% growth inhibition | [1] | |
| LX-1 Lung Carcinoma | >90% growth inhibition | [1] | |
| CX-1 Colon Carcinoma | >90% growth inhibition | [1] | |
| Chroman-4-one Derivative (Compound 6f) | MCF-7 (Breast) | Not Specified | [2] |
| A549 (Lung) | Not Specified | [2] | |
| Chroman-4-one Derivative (Compound 12a) | MCF-7 (Breast) | Not Specified | [2] |
| A549 (Lung) | Not Specified | [2] |
Table 2: In Vitro Anticancer Activity of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | A549 (Lung) | Not Specified |
| MCF-7 (Breast) | Not Specified | |
| Cisplatin | HEL (Erythroleukemia) | Not Specified |
| PC3 (Prostate) | Not Specified | |
| 5-Fluorouracil | SKOV-3 (Ovarian) | 7.84 - 55.88 |
| HepG2 (Liver) | 7.84 - 55.88 | |
| A549 (Lung) | 7.84 - 55.88 | |
| MCF-7 (Breast) | 7.84 - 55.88 | |
| T-24 (Bladder) | 7.84 - 55.88 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of anticancer activity. The following sections outline the methodologies for commonly employed in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or control drugs for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest them as described in the apoptosis assay protocol.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing Experimental Processes and Signaling Pathways
Graphical representations of experimental workflows and biological pathways can aid in understanding the complex processes involved in anticancer drug validation.
Caption: Workflow for in vitro validation of this compound derivatives.
Caption: Potential mechanism via the PI3K/Akt signaling pathway.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and apoptosis. Aberrant activation of this pathway is a common feature in many cancers. Some chroman-4-one derivatives have been suggested to exert their anticancer effects by inhibiting key components of this pathway, such as Akt. Inhibition of Akt can lead to the deactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax, ultimately triggering the caspase cascade and inducing apoptosis. Further research is needed to fully elucidate the specific molecular targets of this compound derivatives within this and other signaling pathways.
References
Spectroscopic Confirmation of 6-Fluorochroman-4-one and Its Intermediates: A Comparative Guide
This guide provides a detailed comparison of the spectroscopic data used to confirm the structures of key intermediates in the synthesis of 6-Fluorochroman-4-one, a significant building block in medicinal chemistry.[1] The following sections present quantitative spectroscopic data, experimental protocols for synthesis and analysis, and visualizations of the chemical pathways and workflows. This information is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification of these compounds.
Data Presentation: Comparative Spectroscopic Analysis
The confirmation of each synthetic step towards this compound relies on a combination of spectroscopic techniques. The tables below summarize the key analytical data for the final product and its primary intermediates.
Table 1: Spectroscopic Data for this compound and Key Synthetic Intermediates [1]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) | Mass Spec (m/z) |
| 2-(4-Fluorophenoxy)but-2-enedioic acid | C₁₀H₇FO₅ | 226.16 | 7.12 (d, ArH), 6.05 (s, CH) | Not specified | 1720 (C=O), 1220 (C-O) | Not specified |
| 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | C₁₀H₅FO₄ | 208.14 | 8.20 (s, H-3), 6.85 (d, H-5) | Not specified | 1680 (ketone), 1705 (COOH) | Not specified |
| 6-Fluorochroman-2-carboxylic acid | C₁₀H₉FO₃ | 196.17 | Not specified | Not specified | Not specified | Not specified |
| This compound | C₉H₇FO₂ | 166.15 | Not specified | ~195 (C=O) | ~1680 (C=O) | 166.15 [M⁺] |
Table 2: Comparison of Alternative Cyclization Agents for Synthesis [1]
| Cyclization Agent | Reaction Time | Yield |
| Sulfuric Acid (≥90%) | 5 hours | 98.2% |
| Polyphosphoric Acid (PPA) | 8 hours | 82% |
Experimental Protocols
The successful synthesis and confirmation of this compound and its intermediates require precise experimental execution and accurate spectroscopic interpretation.
Synthesis of Intermediates and this compound
A common synthetic route proceeds through several key intermediates.[2]
-
Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic acid: An addition reaction is carried out between p-fluorophenol and dimethyl acetylenedicarboxylate.[2] The resulting diester intermediate is then hydrolyzed in situ using an aqueous solution of sodium hydroxide at a controlled temperature of 25–35°C for 2-3 hours. Acidification with hydrochloric acid yields the diacid.[1]
-
Cyclization to 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid: The 2-(4-fluorophenoxy)but-2-enedioic acid is dissolved in concentrated sulfuric acid (95-98%) to induce cyclization.[2] The ratio of the diacid to sulfuric acid is typically around 1:4 (g/mL).[2] This step is crucial and demonstrates higher efficiency with sulfuric acid compared to polyphosphoric acid.[1]
-
Reduction to 6-Fluorochroman-2-carboxylic acid: The chromene derivative undergoes catalytic hydrogenation to saturate the pyran ring. This is often achieved using a Palladium-on-Carbon (Pd/C) catalyst under hydrogen pressure.[1] This step results in a high yield of 88.4% with a purity of 99.8%.[1]
-
Decarboxylation to this compound: The final step involves the decarboxylation of 6-fluorochroman-2-carboxylic acid to yield this compound. This can be achieved through thermal methods or by using copper-based catalysts in quinoline at high temperatures.[1]
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Spectra are recorded on an NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). For chromanones, the carbonyl carbon resonance is a key indicator, appearing around 195 ppm in ¹³C NMR.[1]
-
¹⁹F NMR: This is particularly important for confirming the presence and environment of the fluorine atom. Aromatic fluorine in this context typically shows a resonance at approximately -110 to -120 ppm.[1]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Samples are analyzed as a thin film, KBr pellet, or in a suitable solvent. The spectrum is recorded over a range of 4000-400 cm⁻¹. Key functional groups have characteristic absorption bands. For instance, the carbonyl (C=O) stretch of the ketone in this compound is observed around 1680 cm⁻¹.[1] The carboxylic acid intermediates will show both a carbonyl stretch (~1705-1720 cm⁻¹) and a broad O-H stretch.[1]
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI) mass spectrometry is commonly used. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. The molecular ion peak [M⁺] is critical for confirming the molecular weight of the compound. For this compound, the expected molecular ion peak is at m/z 166.15.[1]
-
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic confirmation.
Caption: Synthetic pathway to this compound.
Caption: Workflow for spectroscopic confirmation of intermediates.
References
The Fluorine Advantage: A Comparative Analysis of the Biological Efficacy of Fluorinated versus Non-Fluorinated Chromanones
For Researchers, Scientists, and Drug Development Professionals
The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A key strategy in modern drug discovery is the introduction of fluorine atoms into lead compounds to enhance their pharmacological properties. This guide provides an objective, data-driven comparison of the biological efficacy of fluorinated and non-fluorinated chromanones, supported by experimental data, detailed protocols, and mechanistic insights.
The strategic incorporation of fluorine can significantly modulate a chromanone's metabolic stability, binding affinity, and overall potency by altering its electronic properties and lipophilicity. This guide will explore these effects across several key biological activities, including antioxidant, enzyme inhibition, and antiviral effects.
Comparative Biological Activity: A Quantitative Overview
The introduction of fluorine into the chromanone or related flavonoid scaffold can have a profound impact on biological activity. The following tables summarize the available quantitative data comparing fluorinated and non-fluorinated analogs.
Antioxidant Activity
Fluorination has been shown to enhance the radical scavenging activity of flavonoids, a class of compounds structurally related to chromanones.
Table 1: Comparison of Antioxidant Activity of a Flavone and its 3-Fluorinated Derivative
| Compound | Structure | EC50 (µg/mL) |
| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33 |
| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24 |
EC50 represents the concentration required for 50% radical scavenging activity. A lower EC50 value indicates greater potency.
Enzyme Inhibition: SIRT2
Chroman-4-one derivatives are recognized as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer. While direct IC50 comparisons between fluorinated and non-fluorinated chromanones are limited in the reviewed literature, structure-activity relationship (SAR) studies provide valuable insights. Generally, electron-withdrawing groups at the 6- and 8-positions of the chromanone ring enhance inhibitory activity.
One study noted that a 7-fluoro substituted chroman-4-one exhibited only weak inhibitory activity, suggesting that the position of fluorination is critical for potency.[1]
Table 2: SIRT2 Inhibitory Activity of a Fluorinated Chroman-4-one Derivative
| Compound | Structure | % Inhibition at 200 µM |
| 7-Fluoro-substituted chroman-4-one | Fluorinated | 18% |
Antiviral Activity
Fluorinated 2-arylchroman-4-ones have demonstrated promising antiviral activity, particularly against influenza viruses. While a direct comparison with a non-fluorinated analog was not provided in the same study, the data highlights the potential of polyfluorinated chromanones as antiviral agents.
Table 3: Antiviral Activity of a Polyfluorinated 2-Arylchroman-4-one Derivative against Influenza A Virus
| Compound | Virus Strain | IC50 (µM) |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 |
IC50 is the concentration of the compound that inhibits viral replication by 50%.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH assay for antioxidant activity.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated chromanones) in methanol.
-
Reaction: In a 96-well plate, add a specific volume of each compound dilution to the DPPH solution. A control containing only methanol and the DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.
Workflow for Fluorogenic SIRT2 Inhibition Assay
Caption: Workflow for a fluorogenic SIRT2 inhibition assay.
Procedure:
-
Reagents: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ are required.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with NaCl).
-
Compound Incubation: Incubate the SIRT2 enzyme with various concentrations of the test compound in the assay buffer.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor, and determine the IC50 value.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
Workflow for Plaque Reduction Assay
Caption: Workflow for a typical plaque reduction assay.
Procedure:
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., MDCK for influenza virus) in multi-well plates.
-
Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the test compound.
-
Incubation: Overlay the cells with a semi-solid medium (e.g., agar) and incubate for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Counting and Calculation: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the untreated virus control, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of chromanones are often mediated through their interaction with specific cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
Many chromanone derivatives exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the production of pro-inflammatory cytokines like TNF-α and interleukins.
Caption: Inhibition of NF-κB and MAPK signaling by chromanones.
Anticancer Activity: SIRT2 Inhibition
The anticancer activity of some chromanone derivatives is linked to their ability to inhibit SIRT2. This inhibition leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.
Caption: Anticancer mechanism via SIRT2 inhibition by chromanones.
Conclusion
The strategic fluorination of the chromanone scaffold represents a promising avenue for the development of novel therapeutics with enhanced biological efficacy. The available data, particularly in the realm of antioxidant activity, suggests that fluorination can lead to a significant increase in potency. While direct comparative data for other biological activities such as SIRT2 inhibition and antiviral effects are still emerging, the existing evidence underscores the potential of fluorinated chromanones. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation chromanone-based drugs. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational framework for researchers to pursue these investigations.
References
A Comparative Guide to the Synthesis of 6-Fluorochroman-4-one
For researchers and professionals in drug development and medicinal chemistry, the synthesis of 6-fluorochroman-4-one, a key intermediate for various bioactive molecules, is of significant interest.[1] This guide provides a comparative analysis of prominent synthesis pathways for this compound, offering objective performance comparisons supported by experimental data.
Introduction
This compound is a fluorinated heterocyclic compound that serves as a versatile building block in the synthesis of pharmaceuticals, including aldose reductase inhibitors like Sorbinil and Sirtuin 2 (SIRT2) selective inhibitors for age-related diseases.[1] The fluorine substituent enhances lipophilicity and provides a site for further molecular functionalization.[1] This document details and compares two primary synthetic routes starting from p-fluorophenol, along with a more general method for chroman-4-one synthesis.
Comparative Analysis of Synthesis Pathways
The synthesis of this compound has been approached through several methodologies. Below is a detailed comparison of two distinct routes originating from p-fluorophenol, as well as a microwave-assisted one-pot synthesis for the broader class of chroman-4-ones.
Route 1: From p-Fluorophenol via Michael Addition
This pathway involves the reaction of p-fluorophenol with dimethyl butynedioate, followed by hydrolysis, cyclization, and hydrogenation.
Route 2: From p-Fluorophenol via Fries Rearrangement
An alternative approach utilizes a Fries rearrangement of a methoxylated derivative of p-fluorophenol, followed by a Michael addition and subsequent cyclization and hydrogenation.[1]
General Method: Microwave-Assisted Aldol Condensation
A rapid, one-step method for the synthesis of various substituted chroman-4-ones involves a base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde under microwave irradiation.[2]
Data Presentation
The following tables summarize the quantitative data for the different synthesis pathways, offering a clear comparison of their efficiency and product quality.
Table 1: Comparative Analysis of Synthesis Routes for 6-Fluorochroman-2-carboxylic acid (a precursor to this compound)
| Parameter | Route 1: Michael Addition | Route 2: Fries Rearrangement |
| Starting Material | p-Fluorophenol | p-Fluorophenol |
| Key Intermediate | 2-(4-Fluorophenoxy)but-2-enedioic acid | Methoxylated phenol derivative |
| Cyclization Agent | H₂SO₄ | AlCl₃ |
| Overall Yield (Crude) | 73.6% | ~65% |
| Operational Complexity | Moderate (in situ hydrolysis) | High (multiple isolations) |
Data sourced from Benchchem.[1]
Table 2: Stepwise Yield and Purity for Route 1
| Step | Product | Yield | Purity |
| 1. Michael Addition & Hydrolysis | 2-(4-Fluorophenoxy)but-2-enedioic acid | 85% | >98.5% |
| 2. Cyclization | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | 98.2% | 99.8% |
| 3. Hydrogenation | 6-Fluorochroman-2-carboxylic acid | 88.4% | 99.8% |
Data sourced from Benchchem and Google Patents.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments in each synthesis pathway are provided below.
Protocol for Route 1: Michael Addition Pathway
Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid
-
p-Fluorophenol is reacted with dimethyl butynedioate in methanol with triethylamine as a catalyst at a temperature of 10–15°C. The molar ratio of p-fluorophenol to dimethyl butynedioate is 1:1–1.5.[1]
-
The resulting dimethyl ester intermediate undergoes in situ hydrolysis with aqueous sodium hydroxide at 25–35°C for 3 hours.
-
The reaction mixture is then acidified with hydrochloric acid to yield 2-(4-fluorophenoxy)but-2-enedioic acid.[1]
Step 2: Cyclization to 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid
-
The diacid intermediate is suspended in concentrated sulfuric acid (≥90%) at 25–30°C for 5 hours.
-
The reaction mixture is then quenched with ice-water, and the solid product is isolated by filtration.[1]
Step 3: Hydrogenation to 6-Fluorochroman-2-carboxylic Acid
-
The chromene derivative is subjected to catalytic hydrogenation using 5% Pd/C catalyst at a hydrogen pressure of 2.0 MPa and a temperature of 70–80°C in glacial acetic acid.[1][3]
-
The catalyst is recovered by filtration, and the product is isolated from the filtrate.[1]
Protocol for General Microwave-Assisted Synthesis of Chroman-4-ones
-
The appropriate 2'-hydroxyacetophenone is dissolved in ethanol to a concentration of 0.4 M.
-
The corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA, 1.1 equivalents) are added to the solution.[2]
-
The mixture is heated by microwave irradiation at 160–170°C for 1 hour.[2]
-
After cooling, the reaction mixture is diluted with dichloromethane and washed sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
The organic phase is dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired chroman-4-one.[2]
Visualizations
The following diagrams illustrate the described synthesis pathways and experimental workflows.
Caption: Synthesis of this compound via Michael Addition (Route 1).
Caption: Synthesis of this compound via Fries Rearrangement (Route 2).
Caption: Workflow for Microwave-Assisted Synthesis of Chroman-4-ones.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways, with the choice of method depending on factors such as desired yield, purity, operational simplicity, and available resources. The Michael addition route (Route 1) appears to offer a higher overall yield and involves a more straightforward workup compared to the Fries rearrangement pathway (Route 2). For the rapid synthesis of a variety of substituted chroman-4-ones, the microwave-assisted aldol condensation presents an efficient one-pot alternative. The provided data and protocols offer a solid foundation for researchers to select and optimize the synthesis of this compound and its derivatives for their specific research and development needs.
References
Spectroscopic Journey: A Comparative Guide to the Synthesis of 6-Fluorochroman-4-one and its Intermediates
A detailed spectroscopic analysis of the synthesis of 6-fluorochroman-4-one, a key scaffold in medicinal chemistry, is presented. This guide provides a comparative overview of the ¹H NMR and IR spectroscopic data for the starting material, a key intermediate, and the final product, supported by detailed experimental protocols and a visual representation of the synthetic pathway.
This compound and its derivatives are of significant interest to researchers in drug discovery and development due to their presence in a variety of biologically active compounds. The fluorine substituent can enhance metabolic stability and binding affinity of molecules to their biological targets. A common and efficient route to synthesize this compound involves a two-step process: the formation of 3-(4-fluorophenoxy)propanoic acid from 4-fluorophenol, followed by an intramolecular Friedel-Crafts cyclization.
This guide offers a clear comparison of the spectroscopic changes that occur at each stage of this synthesis, providing researchers with the necessary data to monitor the reaction progress and verify the identity and purity of the synthesized compounds.
Spectroscopic Data Comparison
The transformation of 4-fluorophenol to this compound via the intermediate 3-(4-fluorophenoxy)propanoic acid can be effectively monitored by ¹H NMR and IR spectroscopy. The following tables summarize the key spectroscopic data for each compound.
Table 1: ¹H NMR Data (Predicted/Reported, δ ppm)
| Compound | Aromatic Protons | -OCH₂- | -CH₂-COOH / -CH₂-C=O | Phenolic -OH / Carboxylic -OH |
| 4-Fluorophenol | 6.8-7.0 (m, 4H) | - | - | 4.5-5.5 (br s, 1H) |
| 3-(4-Fluorophenoxy)propanoic Acid | 6.8-7.1 (m, 4H) | 4.2 (t, 2H) | 2.8 (t, 2H) | 10-12 (br s, 1H) |
| This compound | 7.0-7.8 (m, 3H) | 4.5 (t, 2H) | 2.8 (t, 2H) | - |
Table 2: IR Absorption Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=O Stretch | C-O Stretch |
| 4-Fluorophenol | 3200-3600 (broad) | ~3050 | - | - | 1215 |
| 3-(4-Fluorophenoxy)propanoic Acid [1] | 2500-3300 (very broad) | ~3100 | 2900-3000 | 1697 | 1205 |
| This compound | - | ~3070 | 2850-2960 | ~1680 | 1220 |
Synthetic Pathway
The synthesis of this compound from 4-fluorophenol is a two-step process. The first step is the formation of the ether linkage and carboxylic acid group to yield 3-(4-fluorophenoxy)propanoic acid. The second step involves the acid-catalyzed intramolecular cyclization to form the chromanone ring system.
Caption: Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-Fluorophenoxy)propanoic Acid
This procedure is adapted from a reported method for the synthesis of similar compounds.[1]
-
Reaction Setup: In a 150 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 5.6 g (0.05 mol) of 4-fluorophenol and 2.8 g (0.05 mol) of potassium hydroxide in 25 mL of water.
-
Addition of Reagents: Stir the solution at room temperature for 15 minutes. Prepare a mixture of 6.5 g (0.06 mol) of 3-chloropropionic acid and 8.3 g (0.06 mol) of potassium carbonate in 38 mL of water. Add this mixture dropwise to the flask over approximately 30 minutes with continuous stirring.
-
Catalysis and Reflux: Add 0.4 g (2.5 mmol) of potassium iodide and 0.5 g (1.25 mmol) of polyethylene glycol (PEG-400) to the reaction mixture. Heat the mixture to reflux and maintain for 3 hours.
-
Work-up and Isolation: After cooling to room temperature, acidify the solution to a pH of 1 with concentrated hydrochloric acid while stirring. Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure 3-(4-fluorophenoxy)propanoic acid.
Step 2: Synthesis of this compound (Intramolecular Friedel-Crafts Cyclization)
This procedure is based on a reported method for the cyclization of a similar substrate.[1]
-
Reaction Setup: In a stoppered conical flask, carefully add 1.0 g (5.4 mmol) of 3-(4-fluorophenoxy)propanoic acid to 6.5 mL of concentrated sulfuric acid. The solid will dissolve, and the solution will typically change color.
-
Reaction Time: Allow the solution to stand at room temperature for 12 hours.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with stirring. This will cause the product to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
This guide provides a foundational framework for the synthesis and spectroscopic characterization of this compound and its key intermediate. Researchers can utilize this information for reaction monitoring, product verification, and as a basis for the development of related chromanone derivatives.
References
Evaluating the Enzyme Inhibition Potency of 6-Fluorochroman-4-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibition potency of 6-Fluorochroman-4-one analogs and related derivatives. The information is compiled from recent studies and presented to aid in the evaluation and development of these compounds as potential therapeutic agents. The core structure of this compound serves as a versatile scaffold in medicinal chemistry, with its analogs showing inhibitory activity against various enzymes.[1] This guide will focus on their activity as inhibitors of Monoamine Oxidases (MAO) and Cholinesterases (ChE), which are significant targets in the treatment of neurodegenerative diseases.[2][3]
Comparative Inhibition Potency
The inhibitory potential of various chroman-4-one analogs is summarized below. The data is presented to facilitate a comparative analysis of their potency, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 1: Monoamine Oxidase (MAO) Inhibition by Chromone and Chalcone Analogs
| Compound | Target Enzyme | IC50 / Ki (nM) | Reference Compound | IC50 of Reference (nM) | Source |
| N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide | hMAO-B | 31 (Ki) | l-deprenyl | Not specified in text | [4] |
| N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | hMAO-B | 17 (Ki) | l-deprenyl | Not specified in text | [4] |
| N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | hMAO-B | 55 (Ki) | l-deprenyl | Not specified in text | [4] |
| 6-[(3-bromobenzyl)oxy]chromone with acidic functional group at C3 | hMAO-B | 2.8 (IC50) | Not specified | Not specified | [2] |
| 6-[(3-bromobenzyl)oxy]chromone with aldehydic functional group at C3 | hMAO-B | 3.7 (IC50) | Not specified | Not specified | [2] |
| (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | hMAO-B | 5.3 (IC50) | Safinamide | ~21.2 | [5] |
| (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | hMAO-B | 23 (IC50) | Safinamide | ~21.2 | [5] |
Table 2: Cholinesterase (ChE) Inhibition by Chromenone and Chalcone Analogs
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| Amino-7,8-dihydro-4H-chromenone derivative 4k | BChE | 0.65 | Donepezil | Not specified in text | [6] |
| Amino-7,8-dihydro-4H-chromenone derivative with 4-fluorobenzyloxy at R1 | BChE | 0.65 - 2.63 | Donepezil | Not specified in text | [6] |
| 2'-hydroxychalcone analog 4c | AChE | 3.3 | Not specified | Not specified | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).
Methodology:
The inhibitory activity of the synthesized compounds on hMAO is determined by measuring the production of hydrogen peroxide (H2O2) from a substrate like p-tyramine, which is common for both hMAO-A and hMAO-B.[8][9] The Amplex® Red MAO Assay Kit is commonly used for this purpose.[8][9]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish peroxidase (HRP).
-
p-Tyramine hydrochloride as the substrate.
-
Test compounds (analogs of this compound).
-
Reference inhibitors (e.g., l-deprenyl for MAO-B).
-
Sodium phosphate buffer.
-
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the hMAO-A or hMAO-B enzyme in a sodium phosphate buffer.
-
The reaction is initiated by adding a mixture of Amplex® Red reagent, HRP, and the substrate (p-tyramine).
-
In the presence of HRP, the H2O2 produced from the oxidation of p-tyramine by MAO reacts with the Amplex® Red reagent to produce the fluorescent compound, resorufin.
-
The fluorescence is measured over time using a fluorescence microplate reader.
-
The rate of reaction is determined from the fluorescence signal.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition versus the inhibitor concentration.
-
To ensure the compounds do not interfere with the assay, they are tested for any direct reaction with the Amplex® Red reagent or quenching of the resorufin fluorescence.[8][9]
-
Cholinesterase (AChE and BChE) Inhibition Assay
Objective: To evaluate the inhibitory potency of the test compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Methodology:
The inhibitory activity is typically determined using a modified Ellman's method.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compounds.
-
Reference inhibitor (e.g., Donepezil).
-
Phosphate buffer.
-
-
Procedure:
-
The test compound is pre-incubated with the respective enzyme (AChE or BChE) in a phosphate buffer.
-
The reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE) and DTNB.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The absorbance of the colored product is measured spectrophotometrically at a specific wavelength over time.
-
The rate of reaction is calculated from the change in absorbance.
-
The IC50 value is determined by measuring the enzyme activity at different inhibitor concentrations.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the monoamine oxidase signaling pathway and a general workflow for evaluating enzyme inhibitors.
Caption: Monoamine Oxidase (MAO) signaling pathway and the inhibitory action of analogs.
Caption: General experimental workflow for evaluating enzyme inhibition potency.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Search for New Inhibitors of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6fwc - Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of different catalysts for 6-Fluorochroman-4-one synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of 6-Fluorochroman-4-one, a key intermediate in the development of various pharmaceuticals, is of paramount importance. The selection of an appropriate catalyst for the intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenoxy)propanoic acid is a critical step that significantly influences reaction efficiency, yield, and overall process viability. This guide provides an objective, data-driven comparison of common catalysts employed for this transformation.
The synthesis of this compound is most commonly achieved through the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenoxy)propanoic acid. This reaction requires a strong acid catalyst to facilitate the electrophilic aromatic substitution onto the fluorinated benzene ring. The choice of catalyst not only dictates the success of the cyclization but also impacts reaction conditions, work-up procedures, and scalability. This comparative guide examines the performance of several prominent acid catalysts: sulfuric acid, polyphosphoric acid (PPA), Eaton's reagent, and trifluoromethanesulfonic acid (triflic acid).
Comparative Performance of Catalysts
The efficacy of different catalysts for the synthesis of this compound via intramolecular cyclization is summarized in the table below. The data presented is a collation from various studies on the synthesis of chromanones and related heterocyclic systems.
| Catalyst | Substrate | Product | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 3-(4-fluorophenoxy)propanoic acid | This compound | 25-30 | 5 | 98.2 | [1] |
| Polyphosphoric Acid (PPA) | 3-(4-fluorophenoxy)propanoic acid | This compound | 100 | 8 | 82 | [1] |
| Eaton's Reagent | 3-phenoxypropanoic acid derivatives | Chroman-4-one derivatives | 80-100 | 1-3 | >90 | |
| Triflic Acid (TfOH) | Arylalkanoic acids | Bicyclic ketones | 25-85 | 0.5-8 | High |
Catalyst Analysis
Sulfuric Acid (H₂SO₄) has demonstrated exceptional performance in the synthesis of related chromanone structures, providing a near-quantitative yield of 98.2% in a relatively short reaction time of 5 hours at a mild temperature of 25-30°C[1]. Its low cost and ready availability make it an attractive option for large-scale synthesis.
Polyphosphoric Acid (PPA) is a widely used catalyst for intramolecular acylation reactions. However, in a direct comparison for a similar cyclization, it resulted in a lower yield of 82% and required a longer reaction time of 8 hours at an elevated temperature[1]. The high viscosity of PPA can also present challenges in handling and stirring, particularly on a larger scale[2][3].
Trifluoromethanesulfonic Acid (TfOH) , a superacid, is a powerful catalyst for Friedel-Crafts reactions and is known to promote cyclization of arylalkanoic acids in high yields[5]. It often facilitates reactions at lower temperatures and with shorter reaction times compared to other acids. Although a specific yield for the target molecule is not cited, its high catalytic activity suggests it would be a very efficient choice, particularly for challenging substrates.
Experimental Protocols
Synthesis of this compound using Sulfuric Acid
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, 3-(4-fluorophenoxy)propanoic acid is suspended in concentrated sulfuric acid (≥90%).
-
Reaction: The mixture is stirred at 25–30°C for 5 hours.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried to afford this compound.
General Protocol for Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid
-
Preparation: 3-(4-fluorophenoxy)propanoic acid is added to polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Reaction: The mixture is heated to the desired temperature (typically 70-100°C) and stirred for the required duration.
-
Work-up: The hot, viscous mixture is carefully poured onto crushed ice with vigorous stirring.
-
Isolation: The precipitated product is collected by filtration, washed with water, then with a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral. The product is then dried.
Visualizing the Synthesis Workflow
The general workflow for the synthesis of this compound via intramolecular Friedel-Crafts cyclization can be visualized as a series of sequential steps.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Green, Expeditious, One-Pot Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones Using a Mixture of Phosphorus Pentoxide-Methanesulfonic Acid at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 6-Fluorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
The determination of chemical purity is a critical step in the synthesis of novel compounds for research and drug development. For a molecule such as 6-Fluorochroman-4-one, a versatile fluorinated heterocyclic building block used in the synthesis of various bioactive molecules, ensuring high purity is paramount for the reliability and reproducibility of experimental results.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and supporting data.
Comparison of Key Analytical Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[2][3] However, orthogonal methods are often employed to provide a comprehensive purity profile. The following table compares HPLC with other powerful techniques: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Comparison of Analytical Techniques for Purity Determination
| Parameter | HPLC (UV Detection) | Gas Chromatography (FID) | Quantitative NMR (¹H qNMR) | LC-MS |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Signal area is directly proportional to the number of nuclei.[4][5] | Combines HPLC separation with mass-based detection, providing molecular weight information.[2] |
| Primary Use | Quantitative purity (area %), impurity profiling, and quality control.[3] | Analysis of volatile and semi-volatile compounds, residual solvent analysis.[3] | Absolute purity determination (mass %), structural confirmation, and quantification without a reference standard of the analyte.[4][5][6] | Impurity identification, structural elucidation, and quantification of trace-level impurities.[7][8][9] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range).[10] | Extremely High (pg to fg range). |
| Specificity | High, especially for non-volatile and thermally labile compounds. | High for volatile and thermally stable compounds. | High structural specificity. Can distinguish isomers. | Very high, provides mass-to-charge ratio for identification.[2] |
| Sample Throughput | High. | High. | Moderate to Low. | High. |
| Destructive? | Yes. | Yes. | No, the sample can be recovered.[5] | Yes. |
| Cost (Instrument) | Moderate. | Moderate. | High. | High. |
Detailed Experimental Protocol: HPLC Purity Assessment
This section provides a robust, reversed-phase HPLC (RP-HPLC) method suitable for the quantitative purity analysis of this compound.
Instrumentation and Materials
-
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
A summary of the HPLC parameters is provided in the table below.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-15 min: 10% B to 90% B; 15-20 min: Hold at 90% B; 20-21 min: 90% B to 10% B; 21-25 min: Hold at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Sample and Standard Preparation
-
Diluent: 50:50 mixture of Acetonitrile and Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound reference standard and dissolve in 10 mL of diluent.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample to be tested in the same manner as the standard solution.
Data Analysis and Purity Calculation
The purity of the synthesized compound is determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
Hypothetical Purity Analysis Results
The following table presents hypothetical data from the analysis of a synthesized batch of this compound using the described HPLC method, alongside comparative data from qNMR and LC-MS for a comprehensive assessment.
Table 3: Hypothetical Purity Data for a Synthesized Batch
| Analytical Method | Result | Details |
| HPLC (Area %) | 99.25% | Main Peak RT: 12.5 min. Impurity 1 (Starting Material) RT: 8.2 min, 0.45%. Impurity 2 (By-product) RT: 14.1 min, 0.30%. |
| qNMR (Mass %) | 98.9% | Determined using maleic acid as an internal standard. Confirmed the presence of residual synthesis solvents not detected by UV. |
| LC-MS | 99.2% (by TIC) | Confirmed molecular weight of main peak (166.04 g/mol ). Identified Impurity 2 (MW: 182.03 g/mol ) as an over-fluorinated analog. |
RT = Retention Time; TIC = Total Ion Chromatogram
Visualizing the Experimental Workflow
To clarify the analytical process, the following diagrams illustrate the overall workflow for purity assessment and a logical comparison of the discussed techniques.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. chimia.ch [chimia.ch]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. physicsforums.com [physicsforums.com]
A Comparative Guide to the Thermal Stability of Polymers Containing 6-Fluorochroman-4-one and High-Performance Alternatives
For researchers, scientists, and drug development professionals, understanding the thermal stability of a polymer is critical for its application in environments where high temperatures are a factor. This guide provides a comparative benchmark of the anticipated thermal stability of polymers incorporating the 6-Fluorochroman-4-one moiety. Due to the limited availability of direct experimental data for this specific polymer class in publicly accessible literature, this guide establishes a performance benchmark by comparing it with well-characterized, high-performance fluorinated and non-fluorinated polymers, such as fluorinated polyimides, Polyether Ether Ketone (PEEK), and standard polyimides (Kapton).
The inclusion of fluorine atoms and aromatic structures, such as the chroman-4-one group, into a polymer backbone is a known strategy to enhance thermal stability. The high bond energy of the C-F bond, in particular, contributes significantly to the overall thermal resistance of the polymer.[1] This guide will leverage data from these analogous polymers to provide a robust comparison.
Quantitative Thermal Analysis: A Comparative Overview
The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, with the 5% weight loss temperature (Td5%) being a key indicator of thermal decomposition. DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
| Polymer Class | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Char Yield at 800 °C (%) |
| Hypothetical this compound Polymer | 200 - 250 (estimated) | 450 - 500 (estimated) | ~50-60 (estimated) |
| Fluorinated Polyamides | 194 - 295[2][3] | 400 - 535[4] | 58 - 65[3] |
| Fluorinated Polyimides | 246 - 407[1][5] | 529 - 570[1][6] | >50[7] |
| Polyether Ether Ketone (PEEK) | ~143[8] | ~500 | ~45-50 |
| Polyimide (Kapton®) | >360 | >500 | >60 |
Note: The values for the hypothetical this compound polymer are estimations based on the expected contributions of the fluorine and aromatic chromanone structure to thermal stability, in line with data from other fluorinated aromatic polymers.
Visualizing the Experimental Workflow
The following diagram illustrates the standard workflow for assessing the thermal stability of polymers using TGA and DSC.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible assessment of polymer thermal stability.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition temperature of the polymer.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Analysis Conditions: The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled inert atmosphere, typically nitrogen.[2][6]
-
Data Acquired: The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5%) is determined from the resulting TGA curve and represents the onset of significant thermal decomposition. The percentage of material remaining at 800°C is recorded as the char yield.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is sealed in an aluminum DSC pan.
-
Analysis Conditions: The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history. For example, the sample is heated from room temperature to a temperature above its expected Tg (e.g., 300°C) at a heating rate of 20 °C/min, cooled back to room temperature, and then reheated at the same rate.[9]
-
Data Acquired: The heat flow to or from the sample is measured as a function of temperature. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the second heating curve in the DSC thermogram.
Synthesis Pathway for Chroman-4-one Derivatives
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. scielo.br [scielo.br]
- 8. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 9. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 6-Fluorochroman-4-one: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and proper disposal of 6-Fluorochroman-4-one, a fluorinated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information presented is based on established safety data and chemical waste management best practices.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics and for conducting a thorough risk assessment before handling.
| Property | Value |
| Physical State | Powder Solid |
| Appearance | Light yellow |
| Molecular Formula | C₉H₇FO₂ |
| Molecular Weight | 166.15 g/mol |
| Melting Point | 114 - 116 °C (237.2 - 240.8 °F) |
| Flash Point | Not applicable |
| Stability | Stable under normal conditions |
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets suggest that this compound does not meet the criteria for hazard classification, it is crucial to treat all laboratory chemicals with caution. Potential hazards for similar fluorinated compounds include skin, eye, and respiratory irritation. Therefore, the following personal protective equipment should be worn at all times when handling this compound.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: While generally not required under normal use conditions, a particle filter respirator may be necessary if dust is generated.
Detailed Disposal Protocol
The proper disposal of this compound, as a halogenated organic compound, requires segregation from other waste streams to ensure safe and compliant disposal, typically through incineration by a licensed hazardous waste facility.
Step 1: Waste Segregation
-
Crucially, do not mix this compound with non-halogenated organic waste. Halogenated wastes are treated differently and mixing them can increase disposal costs and environmental impact.
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
Step 2: Container Selection and Labeling
-
Use a container that is in good condition, compatible with the chemical, and has a secure, threaded cap. The original product container can be a suitable option.
-
Label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.
Step 3: Waste Accumulation
-
Place all materials contaminated with this compound, including weighing papers, contaminated gloves, and absorbent materials from spill cleanups, into the designated "Halogenated Organic Solids" waste container.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
Step 4: Spill Management
-
In the event of a small spill, ensure the area is well-ventilated and restrict access.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Avoid creating dust.
-
Carefully sweep or scoop the absorbed material and place it into the sealed "Halogenated Organic Solids" waste container for disposal.
Step 5: Final Disposal
-
Once the waste container is full (typically around 75% capacity to prevent overfilling), arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Complete any required waste pickup request forms, ensuring that all chemical constituents and their approximate percentages are accurately listed.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Fluorochroman-4-one
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 6-Fluorochroman-4-one, including personal protective equipment (PPE), operational procedures, and disposal plans, ensuring a secure laboratory environment.
This compound is a powder solid with a light yellow appearance.[1] While specific hazard classifications may not be met based on available data, adherence to good industrial hygiene and safety practices is crucial.[1][2] This includes avoiding contact with skin and eyes and not breathing the dust.[1]
Essential Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure personal safety:
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles or eyeglasses | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin and Body Protection | Protective gloves and clothing | Wear appropriate gear to prevent skin exposure.[1] Regularly inspect and replace gloves to avoid permeation by chemicals.[3] |
| Respiratory Protection | Particle filter respirator | Recommended when ventilation is inadequate or dust is generated.[1][4] |
| Footwear | Closed-toe, chemical-resistant shoes | Footwear should cover and protect the entire foot. Perforated shoes or sandals are not permitted in the laboratory.[3][5] |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2]
2. Handling and Use:
-
Always handle this compound within a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.
-
Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of potential exposure.[4]
-
Avoid generating dust. If dust is formed, use appropriate respiratory protection.
-
After handling, wash hands thoroughly with soap and water.[4]
3. Spill Management:
-
In case of a spill, ensure adequate ventilation.[2]
-
Avoid dust formation.[2]
-
Sweep or shovel the spilled material into a suitable container for disposal.[2]
4. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated PPE should also be disposed of as hazardous waste.
First Aid Measures
In the event of accidental exposure, immediate action is crucial:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2]
-
Ingestion: Clean the mouth with water and seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[2]
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling.
| Property | Value |
| Molecular Formula | C9H7FO2[1] |
| Molecular Weight | 166.15 g/mol [1] |
| Appearance | Light yellow powder solid[1][2] |
| Melting Point | 114 - 116 °C / 237.2 - 240.8 °F[1][2] |
| Flash Point | Not applicable[1][2] |
| Stability | Stable under normal conditions[1][2] |
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][2]
Experimental Workflow for Safe Handling
To visualize the procedural steps for safely handling this compound, the following workflow diagram outlines the key stages from preparation to waste disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
